Product packaging for Fusarochromanone(Cat. No.:CAS No. 104653-89-6)

Fusarochromanone

Cat. No.: B1674292
CAS No.: 104653-89-6
M. Wt: 292.33 g/mol
InChI Key: COSICWYFCAPPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fusarochromanone is a 1-benzopyran.
This compound has been reported in Fusarium equiseti with data available.
from Fusarium sp.;  consists of an amino acid bearing chromone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4 B1674292 Fusarochromanone CAS No. 104653-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSICWYFCAPPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909102
Record name Fusarochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104653-89-6
Record name Fusarochromanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104653-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fusarochromanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusarochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSAROCHROMANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fusarochromanone: A Fungal Metabolite with Potent Anti-Cancer and Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by various species of the Fusarium fungus, most notably Fusarium equiseti.[1] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its significant potential as a therapeutic agent, demonstrating potent anti-cancer and anti-angiogenic activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its origin, chemical properties, and biological mechanisms of action. The document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Origin and Chemical Properties

This compound is a fungal metabolite primarily isolated from Fusarium equiseti, a fungus often found on decaying cereal plants in northern latitudes.[1] It belongs to the chromone class of compounds and possesses a unique molecular structure.

Property Value
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
CAS Number 104653-89-6
Physical Description Solid
Melting Point 132 - 134 °C

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. Its mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key cellular signaling pathways.

Anti-Cancer Activity

FC101 demonstrates potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis via the extrinsic pathway.[1] This involves the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP, leading to programmed cell death.[1][3] Notably, FC101's pro-apoptotic effect appears to be independent of the Bcl-2 family of proteins.[1][3]

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] It has been shown to inhibit the proliferation of endothelial cells, such as human microvascular endothelial cells (HMVECs), at nanomolar concentrations.[1] This anti-angiogenic effect is mediated, at least in part, by the inhibition of vascular endothelial growth factor (VEGF)-induced signaling.[1]

Modulation of Signaling Pathways

The biological effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways:

  • MAPK Pathway: FC101 activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is often associated with cellular stress responses and apoptosis.[1][4]

  • mTOR Pathway: It inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4] The inhibition of mTOR signaling by FC101 contributes to its anti-proliferative effects.[1]

  • JNK Pathway: this compound has been reported to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammatory responses.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ Value
HaCatPre-malignant skin10 nM - 2.5 µM[1][2]
P9-WTMalignant skin10 nM - 2.5 µM[1][2]
MCF-7Low malignant breast10 nM - 2.5 µM[1][2]
MDA-231Malignant breast10 nM - 2.5 µM[1][2]
SV-HUCPre-malignant bladder10 nM - 2.5 µM[1][2]
UM-UC14Malignant bladder10 nM - 2.5 µM[1][2]
PC3Malignant prostate10 nM - 2.5 µM[1][2]
MS1Murine microvascular endothelial< 50 nM[3]
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatment Dose & ScheduleTumor Growth InhibitionReference
Mouse xenograftSquamous cell carcinoma8 mg/kg/day, intraperitoneally30% reduction in tumor size[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Isolation and Purification of this compound
  • Fungal Culture: Fusarium equiseti is cultured on a suitable medium, such as rice cultures or Czapek-Dox medium.[1][4]

  • Extraction: The culture medium is extracted with an organic solvent mixture, for example, dichloromethane/ethyl acetate (1:1, v/v).[2]

  • Fractionation: The crude extract is fractionated using flash chromatography with a silica gel column, eluting with a gradient of cyclohexane and ethyl acetate, followed by ethyl acetate and methanol.[2]

  • Purification: Fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

  • Characterization: The purity and identity of the isolated this compound are confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of growth medium and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of a 12 mM MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Gently remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A list of relevant primary antibodies is provided in Table 3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]

Table 3: Primary Antibodies for Western Blot Analysis of this compound's Effects
Target ProteinSupplier (Example)
p38, phospho-p38 (Thr180/Tyr182)Santa Cruz Biotechnology[3]
PARPSanta Cruz Biotechnology[3]
Bcl-2, Mcl-1Santa Cruz Biotechnology[3]
Cleaved Caspase-3, Cleaved Caspase-8Cell Signaling[3]
p-4E-BP1 (Thr37/Thr46), phospho-Erk1/2 (Thr202/Tyr204)Cell Signaling[3]
β-tubulin (Loading Control)Sigma[3]
In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice, such as SCID Beige mice.[1]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, administer this compound (e.g., 8 mg/kg/day) or vehicle control via intraperitoneal injection for a specified period.[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.[1]

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).

Anti-Angiogenesis Assay (Tube Formation Assay)
  • Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Fusarochromanone_Signaling_Pathway FC101 This compound (FC101) ROS ROS Production FC101->ROS p38_MAPK p38 MAPK Pathway FC101->p38_MAPK mTOR_pathway mTOR Pathway FC101->mTOR_pathway Caspase8 Caspase-8 Activation FC101->Caspase8 VEGF VEGF Signaling FC101->VEGF JNK_pathway JNK Pathway ROS->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis p38_MAPK->Apoptosis Cell_Growth Cell Growth/ Proliferation mTOR_pathway->Cell_Growth Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow start Start: This compound Investigation invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cytotoxicity Cytotoxicity (MTT Assay) invitro->cytotoxicity apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) invitro->apoptosis angiogenesis Anti-Angiogenesis (Tube Formation) invitro->angiogenesis xenograft Xenograft Tumor Model invivo->xenograft end Conclusion: Therapeutic Potential cytotoxicity->end apoptosis->end angiogenesis->end efficacy Efficacy Evaluation (Tumor Growth) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity efficacy->end toxicity->end

Caption: A typical workflow for investigating this compound.

References

Fusarochromanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by various Fusarium species, notably Fusarium equiseti. This fungal metabolite has garnered significant interest within the scientific community due to its potent anti-cancer and anti-angiogenic properties. Structurally, it is a chromanone derivative characterized by a unique arrangement of a β-keto-amine functionality and geminal methyl groups. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action in cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one. Its chemical structure was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute stereochemistry at the C(3') position has been defined as 3'-R through X-ray crystallography.

Chemical Structure
Chemical structure of this compound

Image Source: PubChem CID 107777

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
Melting Point 132 - 134 °CPubChem
Appearance SolidMedKoo
Solubility Soluble in DMSOMedKoo
CAS Number 104653-89-6

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.

Anti-Cancer Activity

This compound induces apoptosis in cancer cells through a caspase-dependent pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK then phosphorylates its downstream target, c-Jun, leading to the transcription of pro-apoptotic genes.

Furthermore, this compound modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and increasing the expression of pro-apoptotic proteins like BAD. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.

Fusarochromanone_Apoptosis_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Bcl2_Family Bcl-2 Family (Bcl-2, Bcl-xL ↓, BAD ↑) FC101->Bcl2_Family Modulation PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 Inhibition JNK JNK ROS->JNK Activation PP2A_PP5->JNK Inhibition cJun c-Jun JNK->cJun Phosphorylation Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression cJun->Pro_Apoptotic_Genes Transcription Caspase_Activation Caspase Activation Pro_Apoptotic_Genes->Caspase_Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Fusarochromanone_Cell_Cycle_Arrest FC101 This compound (FC101) CyclinD1_CDK46 Cyclin D1 / CDK4/6 FC101->CyclinD1_CDK46 Downregulation p21_p27 p21 / p27 FC101->p21_p27 Upregulation Cell_Cycle_Arrest G1 Cell Cycle Arrest FC101->Cell_Cycle_Arrest Rb Rb Phosphorylation CyclinD1_CDK46->Rb Promotes p21_p27->Rb Inhibits G1_S_Transition G1 to S Phase Transition Rb->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_Formazan Incubate to allow formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Fusarochromanone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone, a mycotoxin with the chemical formula C15H20N2O4, has garnered significant attention in the scientific community for its potent biological activities, including anti-cancer and anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by the filamentous fungus Fusarium equiseti.[1][2][4] This species is cosmopolitan and can be found as a saprophyte or a pathogen on a wide range of plant materials.

Fungal Producer

The principal producer of this compound is Fusarium equiseti .[1][2] However, it is important to note that not all isolates of F. equiseti are capable of producing this mycotoxin. A screening of sixty-two Fusarium isolates, representing nine different species, revealed that only three isolates of F. equiseti were able to synthesize this compound.[5][6] Strains have been isolated from diverse geographical locations, including Alaska, Germany, and Denmark.[5][6] More recently, a marine-derived strain of F. equiseti has also been identified as a producer of this compound and its derivatives.[7][8]

Substrates

Fusarium equiseti produces this compound on various substrates, both in natural and laboratory settings. These include:

  • Cereal Grains: It is commonly found on decaying cereal plants in northern latitudes.[1][2] Specific substrates include barley and rice.[1][5][6][9][10]

  • Other Plant Material: Isolates have also been obtained from potatoes.[5][6]

  • Animal Feed: The natural occurrence of this compound has been reported in pelleted cereal feed associated with tibial dyschondroplasia in chickens.[11]

  • Insect Feces: A Fusarium sp. (FKI-9521) isolated from the feces of a stick insect (Ramulus mikado) has been shown to produce this compound analogs.[12]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing fungal culture, extraction, and chromatographic purification.

Fungal Culture

For laboratory-scale production, Fusarium equiseti is typically cultured on solid or in liquid media.

  • Solid Culture: Autoclaved rice is a commonly used solid substrate.[1][9][10] The fungus is inoculated onto the sterile rice and incubated for a period of time to allow for fungal growth and metabolite production.

  • Liquid Culture: Czapek-Dox medium, sometimes enriched with peptone, is a frequently used liquid medium for the cultivation of F. equiseti and the production of this compound.[7][9][13]

Extraction

Following incubation, the fungal culture is extracted to recover the secondary metabolites, including this compound.

  • Solvent Extraction: The cultured material (e.g., rice culture or liquid medium) is extracted with organic solvents. A common solvent system is a mixture of dichloromethane and ethyl acetate (1:1, v/v).[7]

Purification

The crude extract containing a mixture of compounds is then subjected to various chromatographic techniques to isolate and purify this compound.

  • Column Chromatography: This is often the initial purification step to fractionate the crude extract.[7][10]

  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the purification process and for smaller-scale preparative isolation.[5][6][9][10] this compound exhibits a characteristic bright blue fluorescence under UV irradiation (364 nm), which aids in its detection.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is employed for the final purification of this compound to achieve a high degree of purity (>98%).[1][7][14]

Characterization

The structure and purity of the isolated this compound are confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS) [9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) [1][9][10][11]

  • Infrared (IR) Spectroscopy [10][11]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy [1][10]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and substrate.

Fungal Strain/SourceSubstrate/MediumYield/ConcentrationReference
Fusarium equiseti (7 Danish strains)Cereal57 - 1,435 mg/kg[11]
Pelleted Animal FeedCereal-based4 - 59 µg/kg[11]
Fusarium equiseti UBOCC-A-117302 (Marine)Czapek-Dox Medium5.1 mg from 2.35 g total extract[7][14]
Fusarium equiseti (Alaska 2-2)Rice CultureNot specified[9]

Experimental Protocols

General Fungal Culture and Extraction Workflow

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Inoculation Inoculation Incubation Incubation Inoculation->Incubation Solvent_Extraction Solvent Extraction (e.g., Dichloromethane/Ethyl Acetate) Incubation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring HPLC_Purification HPLC Purification TLC_Monitoring->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound Spectroscopic_Analysis Spectroscopic Analysis (MS, NMR, IR, UV) Pure_this compound->Spectroscopic_Analysis

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation from Marine F. equiseti

This protocol is adapted from the study on the marine-derived Fusarium equiseti UBOCC-A-117302.[7][14]

  • Fungal Culture: The fungus is cultured in Czapek-Dox medium.

  • Extraction: The cultured medium is extracted with a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Initial Fractionation: The resulting total extract is fractionated using flash chromatography on a diol-functionalized silica gel cartridge, eluting with a gradient of cyclohexane/ethyl acetate followed by ethyl acetate/methanol.

  • Semi-preparative HPLC: Fractions containing this compound are further purified by semi-preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key cellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.

Extrinsic Apoptosis Pathway

This compound induces apoptosis through the extrinsic pathway.[1][15] This is initiated by the activation of caspase-8, which in turn activates the executioner caspase-3.[1][15] Activated caspase-3 then cleaves cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][15]

G This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced extrinsic apoptosis pathway.

MAPK and mTOR Signaling Pathways

This compound simultaneously affects the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[1][15] It induces the phosphorylation of p38 MAPK, which is often associated with cellular stress and apoptosis.[1] Concurrently, it inhibits the phosphorylation of 4E-BP1, a downstream target of mTOR, which plays a crucial role in protein synthesis and cell growth.[1]

G cluster_0 MAPK Pathway cluster_1 mTOR Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates mTOR mTOR This compound->mTOR inhibits Apoptosis_Stress Apoptosis / Stress Response p38_MAPK->Apoptosis_Stress 4E-BP1 4E-BP1 mTOR->4E-BP1 Protein_Synthesis Protein Synthesis / Cell Growth 4E-BP1->Protein_Synthesis

Caption: Dual effect of this compound on MAPK and mTOR pathways.

Reactive Oxygen Species (ROS) and JNK Pathway

This compound can induce the production of Reactive Oxygen Species (ROS) within cells.[7][16] This increase in ROS leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[7][16] The inhibition of these phosphatases results in the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in stress responses and apoptosis.[7][16]

G This compound This compound ROS Reactive Oxygen Species This compound->ROS induces PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK_Pathway JNK Pathway PP2A_PP5->JNK_Pathway inhibition leads to activation of Cell_Death Cell_Death JNK_Pathway->Cell_Death

Caption: this compound-induced ROS-mediated JNK pathway activation.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in oncology. Its reliable production from Fusarium equiseti and well-defined isolation protocols make it accessible for further research and development. A thorough understanding of its interactions with key cellular signaling pathways is crucial for the design of novel targeted therapies. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full potential of this remarkable fungal metabolite.

References

The Cutting Edge of Cancer Research: A Technical Guide to the Biological Activities of Fusarochromanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has emerged as a promising lead compound in cancer therapy. Its potent anti-angiogenic and direct anti-cancer activities have spurred investigations into its derivatives to enhance efficacy and explore novel therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Analysis of Biological Activities

The cytotoxic and kinase inhibitory activities of this compound and its derivatives have been evaluated across various cell lines and protein kinases. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.

Table 1: Cytotoxicity of this compound and Its Derivatives[1]
CompoundCell LineEC50 (µM)
This compound (FC101) HaCat (pre-malignant skin)10nM - 2.5µM[1][2][3][4][5]
P9-WT (malignant skin)10nM - 2.5µM[1][2][3][4][5]
MCF-7 (low malignant breast)10nM - 2.5µM[1][2][3][4][5]
MDA-231 (malignant breast)10nM - 2.5µM[1][2][3][4][5]
SV-HUC (premalignant bladder)10nM - 2.5µM[1][2][3][4][5]
UM-UC14 (malignant bladder)10nM - 2.5µM[1][2][3][4][5]
PC3 (malignant prostate)10nM - 2.5µM[1][2][3][4][5]
Human microvascular endothelial cells50nM[1]
This compound TDP-1 (6) RPE-10.058[1][6]
HCT-1160.170[1][6]
U2OS0.232[1][6]
This compound TDP-2 (3) RPE-123.140[1]
HCT-11662.950[1]
U2OS35.090[1]
Deacetylfusarochromene (1) RPE-10.176[1]
HCT-1160.087[1]
U2OS0.896[1]
Fusarochromene (4) RPE-184.380
HCT-11621.600
U2OS>100
Deacetamidofusarochrom-2′,3-diene (2) RPE-118.230
HCT-11612.300
U2OS23.410
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) RPE-114.280
HCT-1169.450
U2OS12.320

EC50: Half-maximal effective concentration.

Table 2: Kinase Inhibitory Activity of this compound Derivatives[1]
CompoundKinaseIC50 (µM)
Deacetamidofusarochrom-2′,3-diene (2) ABL123.83
JAK325.48
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) ABL11.42
JAK312.32

IC50: Half-maximal inhibitory concentration.

II. Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Induction of Apoptosis

FC101 is a potent inducer of apoptosis.[1][2][3] Studies have shown that it activates the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[1] Interestingly, FC101 does not appear to affect the expression of key proteins in the intrinsic apoptotic pathway, such as Bcl-2 family members.[1] Furthermore, FC101 has been shown to induce G1 cell cycle arrest.[6]

G FC101 This compound (FC101) DeathReceptor Death Receptor FC101->DeathReceptor Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway induced by this compound (FC101).

B. Inhibition of Angiogenesis

FC101 exhibits potent anti-angiogenic properties by inhibiting vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][2][3][4] This activity is crucial for its anti-cancer effects, as it restricts the blood supply to tumors.

C. Modulation of mTOR and MAPK Signaling

FC101 has been shown to affect two critical kinase signaling pathways: mTOR and MAPK.[1] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The ability of FC101 to simultaneously modulate these pathways highlights its potential as a multi-targeted anti-cancer agent.

D. Role of Reactive Oxygen Species (ROS)

Recent studies have elucidated that FC101-induced cell death is mediated by the generation of reactive oxygen species (ROS).[7] ROS, in turn, activates the JNK signaling cascade, leading to apoptosis. This ROS-dependent mechanism involves the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[1]

G FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Induces PP2A_PP5 PP2A & PP5 ROS->PP2A_PP5 Inhibits JNK JNK Pathway ROS->JNK Activates PP2A_PP5->JNK Negative Regulation CellDeath Cell Death JNK->CellDeath

Caption: ROS-mediated JNK activation and cell death by FC101.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

A. Cell Viability Assays

1. MTT Assay

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.

    • Treat cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Protocol: [8][9]

    • Seed cells (4,000 cells/well) in a 96-well plate and incubate for 24 hours.[9]

    • Treat cells with the test compounds for the desired duration.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

3. Trypan Blue Exclusion Assay

  • Principle: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.

  • Protocol: [2][3]

    • Harvest cells after treatment and resuspend in PBS.[2][3]

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate cell viability as (viable cells / total cells) x 100.

B. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: Differentiates between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).

  • Protocol: [2][3]

    • Treat cells with this compound derivatives for the specified time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

2. Caspase Activity Assay

  • Principle: Measures the activity of key executioner caspases (e.g., caspase-3/7) using a substrate that releases a fluorescent or colorimetric signal upon cleavage.

  • Protocol (using a fluorometric kit): [2][3]

    • Seed cells in a 96-well plate and treat with the test compounds.

    • Add the caspase-3/7 substrate solution to each well.[2][3]

    • Incubate at room temperature for the time specified by the manufacturer.

    • Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[2]

C. Western Blot Analysis
  • Principle: Detects specific proteins in a complex mixture to assess their expression levels or post-translational modifications (e.g., cleavage of caspases and PARP).

  • Protocol:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General workflow for Western Blot analysis.

IV. Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with significant potential for development as anti-cancer therapeutics. The data clearly indicates that structural modifications, such as the acetylation of the 3'-amino group, can drastically alter cytotoxic activity, providing a roadmap for future medicinal chemistry efforts. The multi-faceted mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and modulation of key cancer-related signaling pathways, makes these compounds particularly attractive.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate structure-activity relationships. In vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. A deeper understanding of the precise molecular targets of this compound and its derivatives will be instrumental in designing next-generation compounds with enhanced potency and selectivity.

References

Fusarochromanone and Avian Tibial Dyschondroplasia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusarochromanone (FC), a mycotoxin produced by Fusarium species, is a potent inducer of Avian Tibial Dyschondroplasia (TD). This debilitating condition in rapidly growing poultry is characterized by the formation of a non-vascularized, unmineralized cartilage plug in the proximal tibiotarsus. This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and experimental methodologies related to FC's role in TD. The information presented is intended to support research efforts aimed at understanding the pathogenesis of TD and developing effective therapeutic and preventative strategies.

Introduction to Avian Tibial Dyschondroplasia and this compound

Avian Tibial Dyschondroplasia is a significant animal welfare and economic concern in the poultry industry.[1][2] It is a developmental abnormality of the growth plate cartilage in which the normal process of endochondral ossification is disrupted.[3][4][5] This leads to an accumulation of avascular and unmineralized cartilage in the metaphysis.[1][4] The affected cartilage is resistant to resorption and vascularization, hindering the replacement of cartilage with bone.[3][4]

This compound, a mycotoxin found in contaminated grains and feedstuffs, has been identified as a key environmental factor that can induce TD in broiler chickens.[6][7][8][9] Understanding the mechanisms by which FC disrupts normal chondrocyte function and growth plate development is crucial for mitigating its impact.

Pathophysiology of this compound-Induced Tibial Dyschondroplasia

The hallmark of FC-induced TD is the disruption of the normal differentiation and maturation of growth plate chondrocytes.[4] Chondrocytes in the hypertrophic zone fail to reach their expected size and undergo premature necrosis.[4] This leads to a decrease in the production of extracellular matrix proteins essential for cartilage maturation, such as collagen X.[4]

A critical aspect of the pathology is the inhibition of vascularization.[10] The immature cartilage becomes highly cross-linked, making it resistant to invasion by metaphyseal blood vessels.[3][4] This lack of blood supply exacerbates the problem by depriving the chondrocytes of necessary nutrients, leading to further necrosis and accumulation of the cartilage plug.[11]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Tibial Dyschondroplasia Incidence and Body Weight in Broiler Chicks

FC Concentration (ppm in diet)TD Incidence (%)Body Weight Suppression (%)Reference
>20Significantly IncreasedNot specified[6]
35Significantly IncreasedNot consistent[6]
7510033[6]

Table 2: In Vitro Growth Inhibitory Effects (IC50) of this compound on Various Cell Lines

Cell LineCell TypeIC50 RangeReference
HaCatPre-malignant skin10nM - 2.5 µM[10][12][13]
P9-WTMalignant skin10nM - 2.5 µM[10][12][13]
MCF-7Low malignant breast10nM - 2.5 µM[10][12][13]
MDA-231Malignant breast10nM - 2.5 µM[10][12][13]
SV-HUCPre-malignant bladder10nM - 2.5 µM[10][12][13]
UM-UC14Malignant bladder10nM - 2.5 µM[10][12][13]
PC3Malignant prostate10nM - 2.5 µM[10][12][13]
MS1Murine microvascular endothelial< 50 nM[10]

Table 3: Effect of this compound on Cell Cycle Distribution in COS7 Cells

FC Concentration (µM)% of Cells in G0/G1 PhaseReference
0 (Control)33.2[7]
557.4[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used in the study of FC-induced TD.

Induction of Tibial Dyschondroplasia in Broiler Chicks
  • Animal Model: Day-old broiler chicks (e.g., Hubbard, Indian River) are commonly used.[6]

  • Dietary Administration: A practical broiler starter diet is amended with varying concentrations of this compound (e.g., 20, 35, 75 ppm).[6] The control group receives the basal diet without FC.

  • Duration: Chicks are typically fed the experimental diets for a period of 3 weeks.[6]

  • Evaluation: At the end of the experimental period, chicks are euthanized, and the tibiotarsus is examined for the presence and severity of TD lesions. Body weight and other relevant parameters are also recorded.[6]

Cell Viability and Proliferation Assays
  • Cell Lines: Various cell lines, including cancer cells and endothelial cells, can be used to assess the cytotoxic and anti-proliferative effects of FC.[10][14]

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of FC for a specified duration (e.g., 72 hours).[10][14]

  • Assay: Cell viability can be determined using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels, or the MTS assay.[10][14]

Cell Cycle Analysis
  • Cell Preparation: Cells are treated with FC for a defined period (e.g., 24 hours).

  • Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[15]

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells or tissue samples are lysed to extract total protein.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cyclins, CDKs, caspases) and then with a secondary antibody conjugated to a detectable enzyme.[15]

  • Visualization: The protein bands are visualized using a chemiluminescent substrate.

Anti-Angiogenesis Assay
  • Cell Line: Murine microvascular endothelial cells (MS1) are often used due to their responsiveness to Vascular Endothelial Growth Factor (VEGF).[10]

  • Procedure: Serum-starved MS1 cells are pre-incubated with various concentrations of FC, followed by stimulation with VEGF.

  • Measurement: The inhibition of VEGF-mediated proliferation is measured using a BrdU incorporation ELISA.[10]

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects on chondrocytes and the growth plate through the modulation of several key signaling pathways.

Inhibition of Angiogenesis

A primary mechanism by which FC induces TD is through its potent anti-angiogenic activity.[10] FC inhibits the proliferation of endothelial cells, which are essential for the vascularization of the growth plate cartilage.[10] This anti-angiogenic effect is mediated, at least in part, by the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10][12] The lack of vascular invasion prevents the proper resorption of cartilage and its replacement by bone.

FC This compound Proliferation Proliferation FC->Proliferation Inhibits VEGF VEGF VEGF->Proliferation Stimulates EndothelialCells Endothelial Cells Vascularization Growth Plate Vascularization Proliferation->Vascularization TD Tibial Dyschondroplasia Vascularization->TD Prevents

Inhibition of Angiogenesis by this compound.
Cell Cycle Arrest

FC has been shown to induce cell cycle arrest at the G0/G1 phase in various cell types.[7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6).[7][16] Concurrently, FC upregulates the expression of CDK inhibitors such as p21Cip1 and p27Kip1.[7][16] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the transition from the G1 to the S phase of the cell cycle.[7][16]

FC This compound CyclinD1_CDK46 Cyclin D1 / CDK4/6 FC->CyclinD1_CDK46 Downregulates p21_p27 p21 / p27 FC->p21_p27 Upregulates Rb Rb Phosphorylation CyclinD1_CDK46->Rb p21_p27->Rb G1S_Transition G1 to S Phase Transition Rb->G1S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest Rb->CellCycleArrest Prevents Transition

This compound-Induced G0/G1 Cell Cycle Arrest.
Induction of Apoptosis

In addition to cell cycle arrest, FC can induce apoptosis, or programmed cell death, in chondrocytes.[7] This process is initiated through the extrinsic apoptosis pathway, which involves the activation of caspase-8 and subsequent activation of executioner caspases like caspase-3.[10] FC has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, while upregulating the pro-apoptotic protein BAD.[7][16]

FC This compound AntiApoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) FC->AntiApoptotic Downregulates ProApoptotic Pro-apoptotic Protein (BAD) FC->ProApoptotic Upregulates Caspase8 Caspase-8 Activation AntiApoptotic->Caspase8 ProApoptotic->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway.
Modulation of Other Signaling Pathways

  • mTOR and MAPK Pathways: FC has been shown to affect both the mTOR and MAPK signaling pathways, which are master regulators of cell proliferation and growth.[10] It can inhibit the mTOR pathway and activate the p38 MAPK pathway, contributing to its anti-proliferative and pro-apoptotic effects.[10]

  • Lysyl Hydroxylase: While direct inhibition by FC is not confirmed, the disruption of collagen cross-linking in TD cartilage suggests a potential impact on enzymes like lysyl hydroxylase, which is crucial for collagen stabilization.[17][18]

Implications for Drug Development and Future Research

The multifaceted mechanisms of action of this compound present both challenges and opportunities for drug development. Its potent anti-angiogenic and pro-apoptotic properties have garnered interest in its potential as an anti-cancer agent.[10][12][13] For the poultry industry, research should focus on:

  • Developing effective feed additives that can neutralize or mitigate the effects of FC. The observation that excessive dietary copper or zinc can alleviate FC-induced TD warrants further investigation.[6]

  • Identifying genetic markers for resistance to TD, as some breeds like Leghorns are not affected by FC.[6]

  • Screening for small molecule inhibitors that can specifically target the pathways disrupted by FC in chondrocytes, potentially leading to therapeutic interventions for TD.

Conclusion

This compound is a significant contributor to Avian Tibial Dyschondroplasia, a disease with substantial economic and welfare implications. Its mode of action is complex, involving the inhibition of angiogenesis, induction of cell cycle arrest, and promotion of apoptosis in growth plate chondrocytes. A thorough understanding of these molecular mechanisms is paramount for the development of effective strategies to prevent and treat this debilitating condition in poultry. Continued research into the signaling pathways affected by this compound will be instrumental in achieving this goal.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kashin-Beck disease (KBD) is a debilitating endemic osteoarthropathy characterized by chondrocyte necrosis and apoptosis, leading to cartilage degradation and impaired bone development. While the precise etiology of KBD remains multifactorial, the mycotoxin Fusarochromanone (FC), produced by the fungus Fusarium equiseti found in contaminated grains in endemic areas, is a suspected etiological agent. This technical guide provides an in-depth analysis of the potential link between this compound and Kashin-Beck disease, focusing on the molecular mechanisms of FC-induced chondrocyte apoptosis and the modulation of key signaling pathways. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of cellular pathways and workflows to support further research and drug development efforts in this field.

Introduction

Kashin-Beck disease (KBD) is a chronic, deforming osteoarticular disease that primarily affects children in certain endemic regions.[1] The pathology of KBD is rooted in the death of chondrocytes, the sole cells in cartilage, leading to impaired endochondral ossification and subsequent joint deformities.[2] The etiology of KBD is considered to be complex and multifactorial, with environmental factors such as selenium deficiency and mycotoxin contamination of staple grains playing a significant role.[2][3]

This compound (FC), a mycotoxin produced by Fusarium equiseti, has been identified as a potential environmental risk factor for KBD.[4][5] FC has been shown to induce apoptosis in various cell lines and is known to modulate critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[4] This guide synthesizes the current understanding of the molecular effects of FC, with a particular focus on its potential role in inducing the chondrocyte apoptosis characteristic of KBD.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and signaling pathway components as reported in the scientific literature.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineConcentrationExposure TimeEffectReference
Rabbit Articular Chondrocytes5 x 10-8 M to 10-6 MNot SpecifiedProgressive decrements in DNA synthesis[6]
COS70.1–5 µM72 h1.8–4.3 fold increase in apoptosis (Annexin-V/PI positive cells)[1]
HEK2930–5 µM4 daysConcentration-dependent inhibition of cell proliferation[7]
HeLa0–1 µM48 hConcentration-dependent induction of p38 phosphorylation[4]
HaCat and P9-WTNot SpecifiedNot SpecifiedInduces apoptosis and increases the proportion of cells in the sub-G1 phase[4][8]

Table 2: Effect of this compound on Signaling Pathway Components

Cell LineConcentrationExposure TimeTarget Protein/PathwayEffectReference
HeLa0–1 µM48 hp38 MAPKConcentration-dependent increase in phosphorylation[4]
HeLa0–1 µM48 hERK1/2No effect on phosphorylation[4]
HeLa0–1 µM72 hp-4E-BP1 (mTOR substrate)Concentration-dependent decrease in phosphorylation[4]
COS7Not Specified24 hJNKActivation[9][10]
COS7Not Specified24 hBcl-2, Mcl-1, Bcl-xL, survivin (anti-apoptotic)Downregulation of protein expression[1][7]
COS7Not Specified24 hBAD (pro-apoptotic)Increased expression[1][7]
COS7Not Specified24 hCaspase 3 and PARPIncreased cleavage[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound.

Chondrocyte Culture and FC Treatment
  • Cell Source: Articular chondrocytes can be isolated from rabbit cartilage or human tissue samples.[6][11]

  • Culture Conditions: Chondrocytes are typically maintained in a monolayer culture using a growth medium such as DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[12]

  • This compound Treatment: A stock solution of this compound (FC101) is prepared in a suitable solvent (e.g., DMSO). The final concentrations for treatment are achieved by diluting the stock solution in the cell culture medium. Control cells should be treated with the vehicle (e.g., DMSO) at the same final concentration.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Harvest cells after treatment with FC at the desired concentrations and time points.

    • Wash the cells with cold Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[13]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:

    • Fix cartilage tissue sections or cultured chondrocytes.

    • Permeabilize the cells.

    • Incubate with the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Visualize apoptotic cells (green fluorescence) using a fluorescence microscope.[14]

Western Blot Analysis for Signaling Proteins
  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-4E-BP1, Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-tubulin or GAPDH, to normalize the protein levels.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in the this compound-KBD link and a general experimental workflow.

Fusarochromanone_Signaling_Pathway FC This compound (FC) ROS Reactive Oxygen Species (ROS) FC->ROS induces p38 p38 MAPK FC->p38 activates mTOR mTOR FC->mTOR inhibits Bcl2_family Bcl-2 Family (Anti-apoptotic) Downregulation FC->Bcl2_family BAD BAD (Pro-apoptotic) Upregulation FC->BAD PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK Apoptosis Chondrocyte Apoptosis JNK->Apoptosis p38->Apoptosis mTOR->Apoptosis inhibition promotes KBD Kashin-Beck Disease Pathogenesis Apoptosis->KBD contributes to Caspase3 Caspase-3 Activation Bcl2_family->Caspase3 BAD->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathways of this compound-induced chondrocyte apoptosis.

Experimental_Workflow start Chondrocyte Culture treatment This compound (FC) Treatment start->treatment apoptosis_assay Apoptosis Assays (Annexin V, TUNEL) treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Quantitative Data Analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on FC's Role in KBD Pathogenesis data_analysis->conclusion

Caption: General experimental workflow for investigating the effects of this compound on chondrocytes.

Discussion and Future Directions

The available evidence suggests a plausible, albeit not definitively proven, link between this compound and the pathogenesis of Kashin-Beck disease. FC induces apoptosis and modulates signaling pathways (MAPK and mTOR) that are crucial for chondrocyte survival and function. The pro-apoptotic effects of FC, including the activation of JNK and p38 MAPK pathways and the inhibition of the pro-survival mTOR pathway, align with the hallmark chondrocyte apoptosis observed in KBD.

However, a significant portion of the detailed molecular studies on FC has been conducted in non-chondrocyte cell lines. An early study on rabbit articular chondrocytes suggested that FC's effects were not specific and did not strongly support it as the sole etiologic agent.[6] Therefore, future research should prioritize:

  • Studies on Human Chondrocytes: Investigating the effects of FC on primary human chondrocytes or human chondrocyte cell lines is crucial to validate the findings from other cell types.

  • Dose-Response and Time-Course Studies: Detailed quantitative studies are needed to establish a clear dose-response relationship and time-course of FC's effects on human chondrocytes.

  • Interaction with Other KBD Risk Factors: Investigating the synergistic effects of FC with other known KBD risk factors, such as selenium deficiency, will provide a more comprehensive understanding of the disease's etiology.

  • In Vivo Studies: Animal models of KBD exposed to FC could provide invaluable insights into the in vivo relevance of the in vitro findings.[14]

Conclusion

This compound remains a strong candidate as a contributing etiological agent in Kashin-Beck disease due to its demonstrated ability to induce apoptosis and modulate key signaling pathways in various cell types. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate this link. A deeper understanding of the molecular mechanisms by which FC affects chondrocytes will be instrumental in developing targeted therapeutic and preventive strategies for this debilitating disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Early Studies of Fusarochromanone Toxicity and Cytotoxicity

This technical guide provides a comprehensive overview of the early research on the toxic and cytotoxic effects of this compound (FC101), a mycotoxin produced by various Fusarium species. The document synthesizes quantitative data, details key experimental methodologies, and illustrates the molecular pathways implicated in FC101's activity.

Core Findings from Early Investigations

This compound (FC101) has demonstrated significant cytotoxic effects across a range of cancer cell lines, often at nanomolar to low micromolar concentrations[1]. Early studies identified that its mechanisms of action primarily involve the induction of G1 phase cell cycle arrest and apoptosis[2]. Further investigations have elucidated the involvement of specific signaling pathways, including the modulation of cell cycle regulatory proteins and the activation of stress-related kinase cascades.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative activity of this compound (FC101) and its derivatives from early studies.

Table 1: IC50 Values of this compound (FC101) in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
HaCatPre-malignant skin10 nM - 2.5 µM[1]
P9-WTMalignant skin10 nM - 2.5 µM
MCF-7Low malignant breast10 nM - 2.5 µM[1]
MDA-231Malignant breast10 nM - 2.5 µM[1]
SV-HUCPre-malignant bladder10 nM - 2.5 µM[1]
UM-UC14Malignant bladder10 nM - 2.5 µM[1]
PC3Malignant prostate10 nM - 2.5 µM[1]
Human Microvascular Endothelial CellsEndothelial50 nM

Table 2: EC50 Values of this compound Derivatives

CompoundCell LineEC50 Value (µM)Reference
This compound TDP-1RPE-10.058[3]
HCT-1160.170[3]
U2OS0.232[3]
This compound TDP-2RPE-123.140[3]
HCT-11662.950[3]
U2OS35.090[3]
DeacetylfusarochromeneRPE-10.176[3]
HCT-1160.087[3]
U2OS0.896[3]
Deacetamidofusarochrom-2′,3′-dieneRPE-1, HCT-116, U2OS5.22 - 13.73[3]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromoneRPE-1, HCT-116, U2OS5.22 - 13.73[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in early this compound research are provided below.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method for assessing cell viability.

  • Cell Seeding : Cells were plated in 96-well plates at densities ranging from 1,000 to 2,000 cells per well in 100 µL of growth medium and allowed to adhere overnight.[4]

  • Treatment : Cells were treated with various concentrations of FC101.

  • MTT Addition : Following treatment for the desired duration, 20 µL of a 12 mM MTT solution in PBS was added to each well.[4][5] The plates were then incubated for 2 hours at 37°C.[4][5]

  • Solubilization : The culture medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement : The absorbance was measured at 540 nm using a multi-well plate reader.[4][5]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining was employed to analyze the cell cycle distribution.

  • Cell Culture and Treatment : Cells were seeded in 100-mm dishes and treated with FC101 for specified durations.[2]

  • Harvesting and Fixation : Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.[2][4]

  • Staining : The fixed cells were resuspended in PBS containing RNase A (1 mg/mL) and propidium iodide (20 µg/mL).[4]

  • Flow Cytometry : The DNA content was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.[2][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The externalization of phosphatidylserine, an early marker of apoptosis, was detected using Annexin V-FITC staining.

  • Cell Culture and Treatment : Cells were grown in 60-mm dishes and treated with FC101.[2]

  • Harvesting : Both floating and attached cells were collected.

  • Staining : Cells were washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[2]

  • Flow Cytometry : The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

Western blotting was utilized to investigate changes in protein expression levels in key signaling pathways.

  • Cell Lysis : Treated and control cells were washed with cold PBS and lysed in a buffer containing Tris, NaCl, detergents (sodium deoxycholate, SDS, Triton X-100), and inhibitors for proteases and phosphatases.[4][5]

  • Protein Quantification : The protein concentration in the lysates was determined using a BCA assay.[5]

  • SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : The protein bands were visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.

G1_Cell_Cycle_Arrest FC101 This compound (FC101) p21_p27 p21Cip1 / p27Kip1 (CDK Inhibitors) FC101->p21_p27 Upregulates CyclinD1_CDK46 Cyclin D1 / CDK4/6 FC101->CyclinD1_CDK46 Downregulates Cdc25A Cdc25A FC101->Cdc25A Downregulates p21_p27->CyclinD1_CDK46 Inhibits Rb Rb CyclinD1_CDK46->Rb Phosphorylates pRb pRb (Hypophosphorylated) CyclinD1_CDK46->pRb Inhibition of Phosphorylation Cdc25A->CyclinD1_CDK46 G1_Arrest G1 Phase Arrest pRb->G1_Arrest Leads to Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FC101_ext This compound (FC101) Caspase8 Caspase-8 activation FC101_ext->Caspase8 Induces Caspase3 Caspase-3 activation Caspase8->Caspase3 Activates FC101_int This compound (FC101) Bcl2_family Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1, Survivin FC101_int->Bcl2_family Downregulates BAD Pro-apoptotic: BAD FC101_int->BAD Upregulates Bcl2_family->Caspase3 Inhibits BAD->Caspase3 Promotes activation PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis Results in JNK_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Induces PP2A_PP5 PP2A / PP5 (Protein Phosphatases) ROS->PP2A_PP5 Inhibits JNK JNK Activation PP2A_PP5->JNK Negative Regulation Cell_Death Cell Death JNK->Cell_Death Leads to Experimental_Workflow Start Cell Culture Treatment FC101 Treatment Start->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Western Western Blot (Protein Expression) Treatment->Western End Data Analysis MTT->End Flow_CellCycle->End Flow_Apoptosis->End Western->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Fusarochromanone in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti with demonstrated potent anti-angiogenic and anti-cancer properties.[1][2] Its scarcity in nature necessitates robust synthetic methods to enable further investigation into its therapeutic potential.[1][2] These application notes provide a detailed protocol for the chemical synthesis of this compound for research applications. Additionally, protocols for evaluating its biological activity, including cell viability and Western blot analysis, are presented. The mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway, leading to apoptosis in cancer cells.

Introduction

This compound is a promising lead compound for the development of novel anti-cancer therapeutics.[3][4] It has shown significant in vitro growth inhibitory effects against a range of cancer cell lines.[3] The unique chemical structure of this compound, featuring a chromanone core and a multifunctional side chain, presents a compelling target for total synthesis.[5] The development of an efficient synthetic route is crucial for producing sufficient quantities for preclinical studies and for the generation of analogs to explore structure-activity relationships.[3] This document outlines a synthetic strategy based on the coupling of a chromanone intermediate with a protected amino alcohol side chain, along with protocols for its biological characterization.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (FC101) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HaCatPre-malignant skin< 2.5
P9-WTMalignant skin< 2.5
MCF-7Low malignant breast< 2.5
MDA-231Malignant breast< 2.5
SV-HUCPre-malignant bladder< 2.5
UM-UC14Malignant bladder< 0.01
PC3Malignant prostate< 2.5

Data compiled from literature reports.[3]

Experimental Protocols

Protocol 1: Total Synthesis of this compound

This protocol is a multi-step synthesis involving the preparation of a key 6-iodo-4-chromanone intermediate, synthesis of a protected side chain, and their subsequent palladium-catalyzed coupling.

Part A: Synthesis of 5-Amino-2,2-dimethyl-6-iodo-2,3-dihydro-4H-1-benzopyran-4-one (Chromanone Intermediate)

Part B: Synthesis of the Protected 3-Amino-4-hydroxybutanal Side Chain

The synthesis of the side chain can be achieved from a commercially available starting material such as N-(tert-butoxycarbonyl)-3-iodo-D-alanine methyl ester.

  • Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Protection of the Alcohol: The resulting primary alcohol is then protected, for example, by acetylation, to yield the protected side-chain fragment.

Part C: Palladium-Catalyzed Carbonylative Cross-Coupling and Deprotection

  • Coupling Reaction: The 6-iodo-4-chromanone intermediate and the protected side-chain are coupled using a palladium-catalyzed carbonylative cross-coupling reaction. This reaction introduces a carbonyl group between the chromanone core and the side chain.

  • Deprotection: The protecting groups on the amine and alcohol functionalities of the side chain are removed under appropriate conditions to yield this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol is used to investigate the effect of this compound on proteins involved in apoptosis and cell signaling.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, phospho-JNK, total JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Synthesis of Chromanone Intermediate cluster_1 Synthesis of Side Chain cluster_2 Final Assembly Substituted Phenol Substituted Phenol Protection Protection Substituted Phenol->Protection Cyclization Cyclization Protection->Cyclization Forms Chromanone Ring Protected Side Chain Protected Side Chain Protection->Protected Side Chain Nitration Nitration Cyclization->Nitration Reduction Reduction Nitration->Reduction Nitro to Amine Reduction->Protection e.g., Acetylation Iodination Iodination Reduction->Iodination at C6 6-Iodo-4-Chromanone 6-Iodo-4-Chromanone Iodination->6-Iodo-4-Chromanone Coupling Pd-Catalyzed Carbonylative Cross-Coupling 6-Iodo-4-Chromanone->Coupling N-Boc-3-iodo-D-alanine methyl ester N-Boc-3-iodo-D-alanine methyl ester N-Boc-3-iodo-D-alanine methyl ester->Reduction DIBAL-H Protected Side Chain->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: A generalized workflow for the total synthesis of this compound.

G FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces PP2A_PP5 Inhibition of PP2A and PP5 ROS->PP2A_PP5 JNK_Activation JNK Activation PP2A_PP5->JNK_Activation leads to Apoptosis Apoptosis JNK_Activation->Apoptosis promotes

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Western Blot Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Treatment with FC101 Treatment with FC101 Adherence->Treatment with FC101 Add MTT Reagent Add MTT Reagent Treatment with FC101->Add MTT Reagent Cell Lysis Cell Lysis Treatment with FC101->Cell Lysis Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Experimental workflow for biological evaluation of this compound.

References

Application Notes and Protocols for Fusarochromanone (FC101) Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, notable for its potent anti-angiogenic and anti-cancer properties.[1] It has demonstrated significant growth inhibitory effects in various cancer cell lines and in vivo tumor models.[1] Mechanistically, FC101 has been shown to induce apoptosis through the extrinsic pathway and modulate key cellular signaling pathways, including the MAPK and mTOR pathways.[1] These biological activities make FC101 a promising lead compound for the development of novel cancer therapeutics.

This document provides detailed protocols for the laboratory-scale production, extraction, and purification of this compound from Fusarium equiseti cultures.

Data Presentation

Table 1: In Vitro Growth Inhibitory Effects of this compound (IC₅₀)
Cell LineCancer TypeIC₅₀ Range
HaCatPre-malignant Skin10 nM - 2.5 µM
P9-WTMalignant Skin10 nM - 2.5 µM
MCF-7Low Malignant Breast10 nM - 2.5 µM
MDA-231Malignant Breast10 nM - 2.5 µM
SV-HUCPre-malignant Bladder10 nM - 2.5 µM
UM-UC14Malignant Bladder10 nM - 2.5 µM
PC3Malignant Prostate10 nM - 2.5 µM

Data synthesized from Mahdavian et al., 2014.[1]

Table 2: Summary of Purification Yields for Fungal Metabolites (Illustrative)
Purification StepStarting MaterialProductYield (%)Purity (%)Reference Example
Solid-State FermentationRice CultureCrude Extract--Qiu et al., 2021[2]
Solvent ExtractionFungal BiomassConcentrated ExtractVariableLowXie et al., 1989
Flash ChromatographyConcentrated ExtractEnriched Fraction10-30ModerateLe et al., 2024 (for FC101 derivatives)
Semi-Preparative HPLCEnriched FractionPurified FC1015-15>98Le et al., 2024; Xie et al., 1989 (adapted methods)

Note: Specific yields for FC101 can vary significantly based on the Fusarium strain, culture conditions, and purification scale.

Experimental Protocols

Protocol 1: Production of this compound via Solid-State Fermentation of Fusarium equiseti

This protocol describes the cultivation of Fusarium equiseti on a solid rice medium to produce this compound.

Materials:

  • Fusarium equiseti culture (e.g., ATCC strains known for FC101 production)

  • Long-grain white rice

  • Distilled water

  • 2 L Erlenmeyer flasks

  • Aluminum foil

  • Autoclave

  • Incubator at 25°C

Procedure:

  • Substrate Preparation: For each flask, add 100 g of rice and 100 mL of distilled water.

  • Sterilization: Cover the flasks with aluminum foil and autoclave at 121°C for 20 minutes to sterilize the rice medium. Allow the flasks to cool to room temperature.

  • Inoculation: In a sterile biosafety cabinet, inoculate each flask with a small agar plug (approximately 1 cm²) of a fresh Fusarium equiseti culture.

  • Incubation: Incubate the inoculated flasks at 25°C in the dark for 3 to 4 weeks.[2] The fungus will colonize the rice during this period, producing secondary metabolites including FC101.

  • Harvesting: After the incubation period, the fungal rice culture should be dried in a fume hood or a low-temperature oven (around 40-50°C) until it is brittle.

  • Grinding: Grind the dried fungal rice culture into a fine powder using a blender or a mill. The powdered material is now ready for extraction.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol details the solvent extraction of FC101 from the powdered fungal rice culture.

Materials:

  • Powdered Fusarium equiseti rice culture

  • 90% Aqueous Methanol (Methanol:Water, 90:10 v/v)

  • Large beaker or flask for extraction

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 4)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

Procedure:

  • Extraction: For every 100 g of powdered fungal culture, add 500 mL of 90% aqueous methanol.

  • Stirring: Stir the mixture vigorously at room temperature for 4-6 hours using a magnetic stirrer.

  • Filtration: Separate the extract from the solid residue by vacuum filtration through filter paper in a Buchner funnel.

  • Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh solvent to maximize the recovery of FC101.

  • Pooling Extracts: Combine the filtrates from all three extractions.

  • Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, aqueous residue is obtained. This is the crude extract.

Protocol 3: Purification of this compound

This protocol describes a two-step chromatographic purification of FC101 from the crude extract.

Part A: Flash Chromatography (Initial Purification)

Materials:

  • Crude FC101 extract

  • Silica gel for flash chromatography

  • Glass column for flash chromatography

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (365 nm)

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • Column Packing: Pack a glass column with silica gel using a slurry method with DCM.

  • Loading: Adsorb the dissolved crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol in dichloromethane (e.g., 100% DCM, 1% MeOH in DCM, 2% MeOH in DCM, etc., up to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions of approximately 10-20 mL in test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a chamber with a suitable solvent system (e.g., 5% MeOH in DCM).

  • Identification of FC101: this compound fluoresces bright blue under UV light at 365 nm. Pool the fractions that show a prominent fluorescent blue spot corresponding to the Rf value of FC101.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified FC101 extract.

Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Semi-purified FC101 extract

  • Semi-preparative HPLC system with a UV or fluorescence detector

  • Reverse-phase C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

  • HPLC-grade Acetonitrile and Water

  • Formic acid (optional, for improved peak shape)

  • Vials for sample injection and fraction collection

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase composition (e.g., 10% Acetonitrile in Water) and filter through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: Reverse-phase C18 semi-preparative column

    • Flow Rate: 3-5 mL/min

    • Detection: Fluorescence detector (Excitation: 384 nm, Emission: 450 nm) or UV detector at an appropriate wavelength.

    • Gradient: A linear gradient from 10% to 100% Acetonitrile over 30-40 minutes.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs if possible.

  • Purity Check and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain purified this compound (>98% purity).

Visualization of Signaling Pathways and Workflows

This compound Production and Purification Workflow

Fusarochromanone_Workflow cluster_production FC101 Production cluster_extraction Extraction cluster_purification Purification Rice_Prep Rice Substrate Preparation & Sterilization Inoculation Inoculation with Fusarium equiseti Rice_Prep->Inoculation Incubation Solid-State Fermentation (3-4 weeks at 25°C) Inoculation->Incubation Harvest Harvesting, Drying, & Grinding Incubation->Harvest Solvent_Extraction Solvent Extraction (90% Aqueous Methanol) Harvest->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Flash_Chrom Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chrom HPLC Semi-Preparative HPLC (C18 Column) Flash_Chrom->HPLC Pure_FC101 Purified FC101 (>98%) HPLC->Pure_FC101

Caption: Workflow for the production and purification of this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

FC101_Signaling cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway cluster_apoptosis Apoptosis FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS p38 p38 FC101->p38 Activation mTORC1 mTORC1 FC101->mTORC1 Inhibition Caspase8 Caspase-8 FC101->Caspase8 Activation PP2A PP2A ROS->PP2A Inhibition PP5 PP5 ROS->PP5 Inhibition JNK JNK PP2A->JNK Inhibition PP5->JNK Inhibition Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Inhibition Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: FC101's proposed mechanism of action in cancer cells.

References

Application Notes and Protocols for In-Vitro Studies of Fusarochromanone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It has demonstrated potent anti-angiogenic and direct anti-cancer activities in a variety of in-vitro models.[1][2] This document provides detailed application notes and protocols for the use of this compound in in-vitro cancer cell line studies, summarizing its mechanism of action, providing quantitative data on its efficacy, and offering step-by-step experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes the induction of apoptosis and modulation of key signaling pathways. The primary modes of action identified are:

  • Induction of Extrinsic Apoptosis: this compound activates the extrinsic apoptotic pathway, a process initiated by the activation of death receptors on the cell surface. This leads to the cleavage and activation of caspase-8, which in turn activates executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][3] Notably, this compound's pro-apoptotic activity does not appear to involve the intrinsic (mitochondrial) pathway, as it does not significantly alter the expression of Bcl-2 family proteins.[1]

  • Modulation of MAPK and mTOR Signaling Pathways: this compound has been shown to simultaneously influence two critical signaling pathways that regulate cell proliferation and survival: the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[1] Specifically, it activates the p38 MAPK pathway, which is often associated with cellular stress responses and apoptosis, while inhibiting the mTOR signaling pathway, a central regulator of cell growth and proliferation.

  • Induction of G1 Cell Cycle Arrest: Studies have shown that this compound can induce a G1 cell cycle arrest in cancer cells. This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A, while upregulating CDK inhibitors like p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing cells from transitioning from the G1 to the S phase of the cell cycle.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HaCatPre-malignant Skin10 nM - 2.5 µM[2][3]
P9-WTMalignant Skin10 nM - 2.5 µM[2][3]
MCF-7Low Malignant Breast10 nM - 2.5 µM[2][3]
MDA-231Malignant Breast10 nM - 2.5 µM[2][3]
SV-HUCPre-malignant Bladder10 nM - 2.5 µM[2][3]
UM-UC14Malignant Bladder10 nM - 2.5 µM (most sensitive)[2][3]
PC3Malignant Prostate10 nM - 2.5 µM[2][3]
HCT-116Colon Carcinoma0.170 µM[4]
U2OSOsteosarcoma0.232 µM[4]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineAssayObservationReference
HaCat, P9-WTCell Cycle AnalysisIncrease in sub-G1 phase population[2]
MDA-MB-231Western BlotCleavage of caspase-3 and PARP[1]
COS7, HEK293Flow CytometryG1 cell cycle arrest and apoptosis
COS7, HEK293Western BlotDownregulation of Bcl-2, Bcl-xL, Mcl-1, survivin; Upregulation of BAD; Activation of caspase-3 and cleavage of PARP

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture FC101_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->FC101_Treatment Viability Cell Viability/Proliferation (MTT, Crystal Violet) FC101_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) FC101_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) FC101_Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) FC101_Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Protein_Changes Analysis of Protein Level Changes Western_Blot->Protein_Changes Mechanism Elucidation of Mechanism of Action IC50->Mechanism Apoptosis_Quant->Mechanism Cell_Cycle_Dist->Mechanism Protein_Changes->Mechanism

General experimental workflow for in-vitro studies of this compound.

signaling_pathways cluster_fc101 This compound (FC101) cluster_apoptosis Extrinsic Apoptosis cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway FC101 FC101 Caspase8 Caspase-8 FC101->Caspase8 activates p38 p38 MAPK FC101->p38 activates mTOR mTOR FC101->mTOR inhibits Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis p38_downstream Downstream Effectors p38->p38_downstream activates Cell_Death Cell Death p38_downstream->Cell_Death mTOR_downstream Downstream Effectors (e.g., 4E-BP1) mTOR->mTOR_downstream activates Proliferation Cell Proliferation & Growth mTOR_downstream->Proliferation

Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (FC101) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve FC101, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (FC101)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound (FC101)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization, centrifuge, and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound (FC101)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against caspase-3, PARP, p-p38, p38, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to the loading control to determine changes in protein expression.

References

Application of Fusarochromanone in Animal Xenograft Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has emerged as a promising small molecule with potent anti-cancer and anti-angiogenic properties.[1][2][3] Preclinical studies utilizing animal xenograft models have demonstrated its potential in inhibiting tumor growth, highlighting its multifaceted mechanism of action that involves key cellular signaling pathways.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating this compound in animal xenograft models.

Application Notes

This compound exhibits a broad-spectrum inhibitory effect on various cancer cell lines, including skin, breast, bladder, and prostate cancer.[1][3][4] Its anti-tumor activity is attributed to the induction of apoptosis, inhibition of angiogenesis, and modulation of critical signaling pathways such as MAPK, mTOR, and JNK.[1][2][5]

In a notable in vivo study, this compound was administered to a mouse xenograft model of skin squamous cell carcinoma (SCC). The treatment was well-tolerated and resulted in a significant 30% reduction in tumor size at a dosage of 8 mg/kg/day.[2][6] This demonstrates the potential of this compound as a therapeutic agent for solid tumors.

The mechanism of action of this compound is complex, involving:

  • Induction of Extrinsic Apoptosis: FC101 activates caspase-8 and caspase-3, leading to PARP cleavage and subsequent programmed cell death.[1][7]

  • Modulation of MAPK and mTOR Pathways: It simultaneously activates the pro-apoptotic p38-MAPK signaling pathway and inhibits the pro-survival mTOR signaling pathway.[1][2]

  • Activation of JNK Pathway: this compound induces the production of reactive oxygen species (ROS), which in turn inhibits protein phosphatases 2A (PP2A) and 5 (PP5). This leads to the activation of the JNK signaling cascade, contributing to cell death.[5][6][8]

These diverse mechanisms make this compound an attractive candidate for further preclinical and clinical investigation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from cited studies.

Table 1: In Vitro Growth Inhibitory Effects of this compound (FC101)

Cell LineCancer TypeIC50 Value
HaCatPre-malignant SkinRanging from 10nM - 2.5 µM
P9-WTMalignant SkinRanging from 10nM - 2.5 µM
MCF-7Low Malignant BreastRanging from 10nM - 2.5 µM
MDA-231Malignant BreastRanging from 10nM - 2.5 µM
SV-HUCPre-malignant BladderRanging from 10nM - 2.5 µM
UM-UC14Malignant BladderRanging from 10nM - 2.5 µM (most sensitive)
PC3Malignant ProstateRanging from 10nM - 2.5 µM

Data sourced from multiple studies.[1][3]

Table 2: In Vivo Efficacy of this compound (FC101) in a Skin SCC Xenograft Model

ParameterValue
Animal ModelMouse
Tumor ModelSkin Squamous Cell Carcinoma (SCC)
Cell LineSRB12-p9
FC101 Dosage8 mg/kg/day
Administration RouteIntraperitoneal (IP) injection
Treatment Duration5 days per week
Outcome30% reduction in tumor size

Data sourced from Mahdavian, E., et al. (2014).[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in animal xenograft models.

Protocol 1: Skin Squamous Cell Carcinoma (SCC) Xenograft Model

This protocol is based on the study by Mahdavian, E., et al. (2014).[2]

1. Cell Culture:

  • Culture SRB12-p9 (skin SCC) cells in appropriate media (e.g., 4x modified Eagle's medium with 5% fetal calf serum).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the exponential growth phase for injection.

2. Animal Model:

  • Use 6-7 week old immunocompromised mice (e.g., athymic nude mice).
  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Resuspend harvested SRB12-p9 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
  • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously (s.c.) into the dorsal region of each mouse.

4. This compound Administration:

  • Prepare this compound (FC101) solution for injection. The vehicle used in the original study was PBS.
  • Administer FC101 or vehicle control (PBS) via intraperitoneal (IP) injections.
  • The total daily dosage is 8 mg/kg.
  • Administer the treatment 5 days per week.

5. Tumor Measurement and Data Analysis:

  • Begin tumor measurements when tumors become palpable.
  • Measure tumors five times weekly using a digital caliper.
  • Calculate tumor volume using the formula: V = ((W + L)/4))^3 × 4/3π, where L is the length and W is the width.[2]
  • Monitor animal weight and general health throughout the study.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for xenograft studies.

Fusarochromanone_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_mapk_mtor MAPK and mTOR Pathways cluster_jnk JNK Pathway FC101 This compound Caspase8 Caspase-8 activation FC101->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis p38_MAPK p38-MAPK activation Apoptosis_2 Apoptosis p38_MAPK->Apoptosis_2 promotes mTOR mTOR inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes FC101_2->p38_MAPK activates FC101_2->mTOR inhibits ROS ROS Production PP2A_PP5 PP2A & PP5 inhibition ROS->PP2A_PP5 JNK JNK activation PP2A_PP5->JNK Cell_Death Cell Death JNK->Cell_Death FC101_3->ROS

This compound's multi-target signaling pathways.

Xenograft_Workflow start Start: Cancer Cell Culture prep Prepare Cell Suspension start->prep implant Subcutaneous/Orthotopic Implantation in Mice prep->implant tumor_dev Tumor Development implant->tumor_dev treatment This compound Treatment Initiation tumor_dev->treatment monitoring Tumor Growth & Animal Health Monitoring treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

General workflow for a this compound xenograft study.

References

Application Notes and Protocols for Measuring Fusarochromanone's Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101), a mycotoxin produced by Fusarium equiseti, has demonstrated potent anti-angiogenic and anti-cancer properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. These application notes provide detailed protocols for a suite of in vitro and in vivo assays to quantitatively and qualitatively assess the anti-angiogenic effects of this compound. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound based on available literature.

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

Cell LineAssayStimulusThis compound ConcentrationEffectReference
Murine MS1 Microvascular Endothelial CellsBrdU Incorporation50 ng/mL VEGFStarting at 10 nMSignificant inhibition of VEGF-dependent proliferation[1]
Human Microvascular Endothelial CellsNot SpecifiedNoneIC50 < 50 nMPotent growth inhibition[1]

Table 2: Effects of this compound on Endothelial Cell Migration

Cell LineAssayThis compound ConcentrationQuantitative EffectReference
Not SpecifiedScratch AssayTo be determinedData not available in cited literature. Expected to show concentration-dependent inhibition of wound closure.N/A
Not SpecifiedTranswell Migration AssayTo be determinedData not available in cited literature. Expected to show a concentration-dependent reduction in migrated cells.N/A

Table 3: Effects of this compound on Endothelial Cell Tube Formation

Cell LineAssayThis compound ConcentrationQuantitative EffectReference
Not SpecifiedMatrigel Tube Formation AssayTo be determinedData not available in cited literature. Expected to show a concentration-dependent decrease in tube length and branch points.N/A

Table 4: In Vivo Anti-Angiogenic Effects of this compound

ModelAssayThis compound DoseQuantitative EffectReference
Chick Chorioallantoic Membrane (CAM)Not SpecifiedTo be determinedData not available in cited literature. Expected to show a reduction in blood vessel formation.N/A

Experimental Protocols

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies on this compound's effect on murine MS1 microvascular endothelial cells.[1]

Objective: To quantify the effect of this compound on VEGF-induced endothelial cell proliferation.

Materials:

  • Murine MS1 microvascular endothelial cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant Vascular Endothelial Growth Factor (VEGF)

  • This compound (FC101)

  • BrdU Labeling Reagent

  • Cell-based BrdU ELISA kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed MS1 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours.

  • Serum-starve the cells by replacing the medium with serum-free medium and incubate for 12-16 hours.

  • Pre-incubate the serum-starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Add 50 ng/mL of VEGF to the wells to stimulate proliferation. For a negative control, add PBS instead of VEGF.

  • Immediately add BrdU labeling reagent to all wells.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Fix the cells and measure BrdU incorporation using a cell-based ELISA kit according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of proliferation compared to the VEGF-stimulated control.

Endothelial Cell Migration Assay (Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Complete growth medium

  • Serum-free medium

  • This compound (FC101)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing various concentrations of this compound. Include a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates for 12-24 hours.

  • Capture images of the same fields at the end of the incubation period.

  • Quantify the migration by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs or other suitable endothelial cells

  • Endothelial cell basal medium (EBM)

  • Matrigel or other basement membrane extract

  • This compound (FC101)

  • 96-well plates

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EBM containing various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the in vivo anti-angiogenic effect of this compound.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • This compound (FC101)

  • Thermanox coverslips or sterile filter paper discs

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Prepare sterile Thermanox coverslips or filter paper discs loaded with different amounts of this compound. A vehicle control should also be prepared.

  • Gently place the coverslips or discs on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Photograph the area around the implant.

  • Quantify the anti-angiogenic effect by counting the number of blood vessels converging towards the implant or by measuring the avascular zone.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-Angiogenic Effect

This compound exerts its anti-angiogenic effects by modulating key signaling pathways within endothelial cells. It has been shown to inhibit the mTOR pathway and activate the p38 MAPK pathway, while not affecting ERK1/2 phosphorylation.[1] The diagram below illustrates the proposed mechanism.

Fusarochromanone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR mTOR mTOR VEGFR->mTOR Activates p4EBP1 p-4E-BP1 mTOR->p4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (e.g., Cyclins) p4EBP1->Protein_Synthesis Promotes Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to p38_MAPK p38 MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Induces FC101 This compound (FC101) FC101->mTOR Inhibits FC101->p38_MAPK Activates

Caption: Proposed signaling pathway of this compound's anti-angiogenic action.

Experimental Workflow for Assessing Anti-Angiogenic Effects

The following diagram outlines a logical workflow for a comprehensive evaluation of the anti-angiogenic properties of this compound.

Anti_Angiogenesis_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_mechanism Mechanism of Action Proliferation Endothelial Cell Proliferation Assay (BrdU) CAM Chick Chorioallantoic Membrane (CAM) Assay Proliferation->CAM Migration Endothelial Cell Migration Assay (Scratch/Transwell) Migration->CAM Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->CAM Western_Blot Western Blot Analysis (p-mTOR, p-p38, etc.) CAM->Western_Blot End Conclusion: Anti-Angiogenic Potential Western_Blot->End Start Start: Compound (this compound) Start->Proliferation Start->Migration Start->Tube_Formation

Caption: Experimental workflow for evaluating this compound's anti-angiogenic effects.

References

Assaying the Impact of Fusarochromanone on the mTOR Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has garnered significant interest in the scientific community for its potent anti-angiogenic and anti-cancer properties.[1] Emerging evidence indicates that one of the key mechanisms through which FC101 exerts its anti-proliferative and pro-apoptotic effects is by modulating the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers. These application notes provide detailed protocols for assaying the impact of this compound on the mTOR signaling pathway, enabling researchers to further investigate its therapeutic potential.

Mechanism of Action: this compound and mTOR Signaling

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. FC101 has been shown to primarily inhibit the activity of mTORC1.[3] This inhibition leads to a reduction in the phosphorylation of key downstream effectors of mTORC1, including the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1).[1][3] The dephosphorylation of 4E-BP1 relieves its inhibition of the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex, thereby suppressing protein synthesis. Similarly, the inactivation of S6K1 also contributes to the overall reduction in protein synthesis and cell growth.

Data Presentation: Quantitative Analysis of this compound's Impact

The following tables summarize the quantitative data on the inhibitory effects of this compound on cell viability and the mTOR signaling pathway.

Table 1: IC50 Values of this compound for Cell Growth Inhibition

Cell LineCell TypeIC50Reference
HaCatPre-malignant skin10 nM - 2.5 µM[1]
P9-WTMalignant skin10 nM - 2.5 µM[1]
MCF-7Low malignant breast10 nM - 2.5 µM[1]
MDA-231Malignant breast10 nM - 2.5 µM[1]
SV-HUCPremalignant bladder10 nM - 2.5 µM[1]
UM-UC14Malignant bladder10 nM - 2.5 µM[1]
PC3Malignant prostate10 nM - 2.5 µM[1]
MS1Mouse microvascular endothelial< 50 nM[2]
COS7Monkey kidney fibroblasts~0.1 µM[4]
HEK 293Human embryonic kidney~0.07 µM[4]
Melanoma cell linesHuman melanoma0.1 - 1 nM[5]

Table 2: Effect of this compound on mTORC1 Signaling

Cell LineTarget ProteinEffectConcentrationReference
HeLap-4E-BP1 (T37/46)Concentration-dependent decrease0 - 1 µM[1][2]
TNBC cellsp-S6K and p-S6Reduction in phosphorylationNot specified[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound (FC101)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to detect the phosphorylation status of key mTORC1 downstream effectors, 4E-BP1 and S6K1.

Materials:

  • This compound (FC101)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro mTOR Kinase Assay

This protocol can be adapted to determine if this compound directly inhibits the kinase activity of mTORC1.

Materials:

  • Immunoprecipitated mTORC1 complex (from cultured cells)

  • This compound (FC101)

  • Recombinant, purified substrate (e.g., GST-4E-BP1)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • [γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

  • SDS-PAGE gels

  • Phosphorimager or Western blotting equipment

Procedure:

  • Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the immunoprecipitates in kinase assay buffer.

  • Set up the kinase reactions in separate tubes, each containing the immunoprecipitated mTORC1, the substrate (e.g., GST-4E-BP1), and varying concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding ATP (and [γ-32P]ATP for radioactive detection).

  • Incubate the reactions at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reactions by adding Laemmli sample buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • For radioactive detection, expose the gel to a phosphor screen and analyze using a phosphorimager.

  • For non-radioactive detection, perform a Western blot as described above using a phospho-specific antibody against the substrate.

  • Quantify the phosphorylation of the substrate to determine the inhibitory effect of this compound.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Activate Nutrients Nutrients Nutrients->mTOR Raptor Raptor mTOR->Raptor S6K1 S6K1 mTOR->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates mLST8 mLST8 Raptor->mLST8 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits (when dephosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTOR Inhibits

Caption: The mTOR Signaling Pathway and the inhibitory effect of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Western Blot Western Blot Incubation->Western Blot In Vitro Kinase Assay In Vitro Kinase Assay Incubation->In Vitro Kinase Assay Cell Lysate for IP IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Phosphorylation Analysis Phosphorylation Analysis Western Blot->Phosphorylation Analysis Direct Inhibition Assessment Direct Inhibition Assessment In Vitro Kinase Assay->Direct Inhibition Assessment

Caption: Experimental workflow for assessing the impact of this compound on the mTOR pathway.

Logical_Relationship This compound This compound mTORC1 Inhibition mTORC1 Inhibition This compound->mTORC1 Inhibition Decreased p-4E-BP1 & p-S6K1 Decreased p-4E-BP1 & p-S6K1 mTORC1 Inhibition->Decreased p-4E-BP1 & p-S6K1 Inhibition of Protein Synthesis Inhibition of Protein Synthesis Decreased p-4E-BP1 & p-S6K1->Inhibition of Protein Synthesis Reduced Cell Proliferation & Viability Reduced Cell Proliferation & Viability Inhibition of Protein Synthesis->Reduced Cell Proliferation & Viability

Caption: Logical relationship of this compound's mechanism of action on cell viability.

References

Evaluating Fusarochromanone-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to evaluate apoptosis induced by Fusarochromanone (FC), a mycotoxin with potent anti-cancer properties. The following sections detail the key signaling pathways involved, quantitative data from relevant studies, and detailed protocols for the essential experiments.

Introduction to this compound and Apoptosis

This compound (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a molecule of interest in cancer drug discovery.[1][2] FC induces programmed cell death, or apoptosis, through a series of caspase-dependent events.[1][3] Understanding the mechanisms and evaluating the extent of FC-induced apoptosis is crucial for its development as a potential therapeutic agent.

Key Signaling Pathways in this compound-Induced Apoptosis

FC has been shown to modulate several key signaling pathways to induce apoptosis. The primary mechanism appears to be the activation of the extrinsic apoptosis pathway, although other pathways such as the MAPK and mTOR pathways are also involved.[1]

Extrinsic Apoptosis Pathway

FC treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1] This activation subsequently triggers a caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][4] Notably, FC's induction of apoptosis does not seem to involve the intrinsic mitochondrial-mediated pathway, as it does not affect the expression of Bcl-2 family proteins like Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, or BAX.[1][4]

G FC This compound (FC) DeathReceptor Death Receptor (e.g., TNF-α, FAS) FC->DeathReceptor (Future Exploration) Caspase8 Caspase-8 (Cleavage/Activation) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Cleavage/Activation) Caspase8->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

This compound-induced extrinsic apoptosis pathway.
MAPK and mTOR Signaling Pathways

FC has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) and mTOR signaling pathways. Specifically, FC induces the phosphorylation of p38 MAPK in a concentration-dependent manner, which is often associated with cellular stress and apoptosis.[1][4] Conversely, it does not appear to affect the phosphorylation of ERK1/2.[1][4] Furthermore, FC inhibits the mTOR pathway, evidenced by the reduced phosphorylation of its downstream effector, 4E-BP1.[1][4] The modulation of these pathways contributes to the anti-proliferative and pro-apoptotic effects of FC.[1]

G cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway p38 p38 MAPK p_p38 Phospho-p38 MAPK p38->p_p38 Phosphorylation Apoptosis Apoptosis p_p38->Apoptosis mTOR mTOR p_4EBP1 Phospho-4E-BP1 mTOR->p_4EBP1 Phosphorylation CellCycleArrest G1-G0 Cell Cycle Arrest FC This compound (FC) FC->p38 FC->mTOR

Modulation of MAPK and mTOR pathways by this compound.
Reactive Oxygen Species (ROS) and JNK Pathway

Recent studies have indicated that FC can induce the production of reactive oxygen species (ROS).[5][6] This increase in ROS can lead to the activation of the JNK signaling cascade, which in turn contributes to cell death.[5][6] The mechanism may involve the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5) by ROS, leading to sustained JNK activation.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on FC-induced apoptosis.

Table 1: Effect of this compound on Cell Viability

Cell LineFC Concentration (µM)Incubation Time (h)% Cell Viability (approx.)Reference
MDA-MB-231124Not specified, but apoptosis induced[1]
COS70, 0.5, 1, 2.5, 548Dose-dependent decrease[7]
HEK2930, 0.5, 1, 2.5, 548Dose-dependent decrease[7]
Glioblastoma (A172, U251)124Apoptosis induced[8]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression/Activity

ProteinCell LineFC Concentration (µM)Change ObservedReference
Cleaved Caspase-3MDA-MB-2310-1Increased[1]
Cleaved PARPMDA-MB-2310-1Increased[1]
Cleaved Caspase-8MDA-MB-231Not specifiedIncreased[1]
Bcl-2 Family ProteinsMDA-MB-2310-1No change[1]
Phospho-p38 MAPKHeLa0-1Increased[1][4]
Phospho-4E-BP1HeLa0-1Decreased[1][4]
Caspase-3/7 ActivityCOS70.5-5Significantly increased[9]
Anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, survivin)COS70-5Downregulated[9]
Pro-apoptotic protein (BAD)COS70-5Upregulated[9]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate FC-induced apoptosis.

Experimental Workflow

G cluster_prep Cell Culture and Treatment cluster_assays Apoptosis Evaluation Assays cluster_analysis Data Analysis and Interpretation culture Culture Cells treat Treat with this compound culture->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay treat->caspase western Western Blot Analysis treat->western tunel TUNEL Assay treat->tunel data_analysis Quantitative Analysis annexin->data_analysis caspase->data_analysis western->data_analysis tunel->data_analysis pathway Signaling Pathway Elucidation data_analysis->pathway

General workflow for evaluating this compound-induced apoptosis.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with various concentrations of FC for the desired time. Include a vehicle-treated negative control.

  • Harvest the cells (including any floating cells in the media) by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.[1][4]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-caspase-8, anti-Bcl-2, anti-Bax, anti-p38, anti-phospho-p38, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with FC, wash cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantitatively measures the activity of the key executioner caspases, caspase-3 and -7.[9]

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-3/7 Glo® Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Plate cells in a 96-well plate and treat with FC. Include appropriate controls.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-3/7 Glo® Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Interpretation:

  • An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14]

Materials:

  • Cells grown on coverslips or tissue sections

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Fix the cells or tissue sections with 4% paraformaldehyde.

  • Wash with PBS.

  • Permeabilize the cells by incubating with permeabilization solution on ice.

  • Wash with PBS.

  • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Wash with PBS.

  • If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

Data Interpretation:

  • TUNEL-positive cells (exhibiting fluorescence) are undergoing apoptosis. The percentage of apoptotic cells can be quantified.

Conclusion

The evaluation of this compound-induced apoptosis requires a multi-faceted approach. By employing the techniques outlined in these application notes, including flow cytometry, western blotting, caspase activity assays, and TUNEL assays, researchers can gain a comprehensive understanding of the pro-apoptotic effects of FC and its underlying molecular mechanisms. This knowledge is essential for the continued investigation of this compound as a potential anti-cancer therapeutic.

References

Application of Fusarochromanone in Glioblastoma Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of less than two years.[1][2] Its resistance to conventional therapies, including surgery, radiation, and chemotherapy, necessitates the exploration of novel therapeutic agents.[1][2] Fungal metabolites have emerged as a promising source of anti-cancer compounds.[1][2][3] this compound (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has demonstrated significant anti-tumor activities in various cancer models, including breast cancer and melanoma.[2] This document provides a detailed overview of the application of this compound in glioblastoma research, summarizing its mechanism of action, quantitative effects, and detailed protocols for key experimental assays.

Mechanism of Action in Glioblastoma

This compound has been shown to inhibit the proliferation of glioblastoma cells and induce apoptotic cell death.[1][2] The primary mechanism of action identified in glioblastoma is the induction of a caspase-dependent apoptotic pathway.[1][2][4] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate for activated caspases, in FC101-treated glioblastoma cells.[1][2]

Interestingly, studies have shown that while PARP cleavage is a clear indicator of apoptosis, there are no significant changes in the protein expression of caspase-9, an initiator caspase of the intrinsic apoptotic pathway.[1][2][4] This suggests that this compound may not induce apoptosis in glioblastoma via the intrinsic (mitochondrial) pathway.[1] In studies on other cancers, FC101 did not affect the expression of intrinsic pathway proteins such as BAD, BAK, and BAX.[1] This points towards the potential involvement of the extrinsic (death receptor) pathway, which is initiated by the activation of other caspases like caspase-8.[5]

Furthermore, this compound has been observed to induce differential levels of reactive oxygen species (ROS) in a cell-type-dependent manner in glioblastoma cells.[1][2][3] In other cell lines, FC101-induced ROS has been linked to the activation of the JNK signaling pathway, which can, in turn, trigger cell death.[3] The precise role of ROS and the JNK pathway in FC101-induced apoptosis in glioblastoma is an area for further investigation.

Beyond inducing apoptosis, this compound also impairs the migratory capacity of glioblastoma cells, which is a critical factor in their invasive nature.[1][2][3]

Data Presentation

Table 1: Effect of this compound (FC101) on the Proliferation of Glioblastoma Cell Lines
Cell LineFC101 Concentration (µM)Incubation TimeEffect on Proliferation
U87 1, 2.5, 5, 1048 hoursDose-dependent decrease[2]
A172 1, 2.5, 5, 1048 hoursDose-dependent decrease[2]
U251 1, 2.5, 5, 1048 hoursStatistically significant (P<0.05) dose-dependent decrease, even at 1 µM[2]
Table 2: Time-Course Analysis of this compound (FC101) on Glioblastoma Cell Viability
Cell LineFC101 Concentration (µM)Incubation Time% Decrease in Cell Proliferation (compared to Day 0)
U87 196 hours31%[2][6]
A172 196 hours66%[2][6]
U251 196 hours82%[2][6]
Table 3: Effect of this compound (FC101) on Glioblastoma Cell Migration
Cell LineFC101 Concentration (µM)Incubation Time% Decrease in Cell Migration
U251 124 hours46% (P<0.05)[2]

Visualizations

G cluster_0 Glioblastoma Cell FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces Extrinsic_Pathway Extrinsic Apoptotic Pathway (Proposed) FC101->Extrinsic_Pathway activates? Migration Cell Migration FC101->Migration inhibits Caspase_Cascade Effector Caspase Cascade Extrinsic_Pathway->Caspase_Cascade PARP PARP Caspase_Cascade->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis marker of

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

G cluster_0 Cell Viability Assay Workflow (MTT/Crystal Violet) A 1. Seed glioblastoma cells (U87, A172, or U251) in a 96-well plate. B 2. Treat with various concentrations of FC101 (e.g., 1-10 µM). A->B C 3. Incubate for desired duration (e.g., 48-96 hours). B->C D 4. Add MTT reagent and incubate until formazan crystals form. C->D E 5. Solubilize crystals with detergent/DMSO. D->E F 6. Measure absorbance at 570 nm. E->F

Caption: Workflow for assessing glioblastoma cell viability after FC101 treatment.

G cluster_1 Apoptosis Assay Workflow (Annexin V/PI Staining) G 1. Treat glioblastoma cells with FC101 (e.g., 1 µM for 24h). H 2. Harvest cells and wash with cold PBS. G->H I 3. Resuspend in Annexin V binding buffer. H->I J 4. Add FITC-Annexin V and Propidium Iodide (PI). I->J K 5. Incubate in the dark at room temperature. J->K L 6. Analyze by flow cytometry. K->L

Caption: Workflow for quantifying apoptosis in glioblastoma cells using flow cytometry.

G cluster_2 Cell Migration Assay Workflow (Transwell) M 1. Seed glioblastoma cells in the upper chamber of a Transwell insert. N 2. Add FC101 to the media in the upper chamber. M->N O 3. Add chemoattractant (e.g., FBS) to the lower chamber. N->O P 4. Incubate for 24 hours. O->P Q 5. Remove non-migrated cells from the upper surface. P->Q R 6. Fix, stain, and count migrated cells on the lower surface. Q->R

Caption: Workflow for assessing the effect of FC101 on glioblastoma cell migration.

Experimental Protocols

Cell Culture

Glioblastoma cell lines (U87, A172, and U251) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 nM MEM non-essential amino acids, and a penicillin-streptomycin solution.[2] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Plate glioblastoma cells in 24-well plates at a suitable density to ensure they do not reach full confluency during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 1, 2.5, 5, and 10 µM) or vehicle control (PBS).[2]

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours for dose-response or up to 96 hours for time-course experiments).[2]

  • Fixation: Remove the culture medium and fix the cell monolayer with 100% methanol for 5 minutes.[2]

  • Staining: Stain the fixed cells with 0.5% crystal violet solution in 25% methanol for 10 minutes.[2]

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Plate cells and treat with 1 µM FC101 or vehicle for 24 hours.[2] Rinse the cells with PBS and lyse them using a suitable lysis buffer (e.g., CelLytic M Cell Lysis Reagent) containing a protease inhibitor cocktail.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[2]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an 8% SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP and caspase-9 overnight at 4°C.[2] A loading control, such as β-actin or GAPDH, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell)
  • Cell Preparation: Culture glioblastoma cells to sub-confluency, then serum-starve them for several hours before the assay.

  • Assay Setup: Place Transwell inserts (with 8 µm pores) into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free media containing this compound (e.g., 1 µM) or vehicle control.[2] Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).[2]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the percentage of migration relative to the vehicle-treated control.[2]

References

Application Notes and Protocols for Testing Fusarochromanone on Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the efficacy of Fusarochromanone (FC101), a mycotoxin with potent anti-cancer properties, on drug-resistant cancer cell lines. The following protocols are intended to serve as a foundation for researchers to design and execute experiments to evaluate FC101's potential to overcome chemoresistance.

Introduction to this compound and Drug Resistance

This compound (FC101) is a small molecule fungal metabolite that has demonstrated significant anti-cancer and anti-angiogenic activities.[1][2][3] It exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[2][4][5] Notably, FC101 has shown a more pronounced anti-cancer effect on multi-drug resistant (MDR) cells, such as the doxorubicin-resistant breast cancer cell line MCF-7/Dox, compared to their parental, drug-sensitive counterparts.[4] This suggests that FC101 may be a promising candidate for treating cancers that have developed resistance to conventional chemotherapeutic agents.

Drug resistance is a major obstacle in cancer therapy, often leading to treatment failure.[6] One of the key mechanisms of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cancer cells. This compound's mechanism of action involves the modulation of key signaling pathways, including the MAPK and mTOR pathways, which are crucial for cancer cell proliferation, survival, and the development of drug resistance.[7][8]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro activity of this compound (FC101) against various cancer cell lines.

Table 1: IC50 Values of this compound (FC101) in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HaCatPre-malignant skin10 nM - 2.5 µM[2][4][5]
P9-WTMalignant skin10 nM - 2.5 µM[2][4][5]
MCF-7Low malignant breast10 nM - 2.5 µM[2][4][5]
MDA-231Malignant breast10 nM - 2.5 µM[2][4][5]
SV-HUCPre-malignant bladder10 nM - 2.5 µM[2][4][5]
UM-UC14Malignant bladder10 nM - 2.5 µM[2][4][5]
PC3Malignant prostate10 nM - 2.5 µM[2][4][5]
Melanoma cell linesMelanoma0.1 - 1 nM[8]
HCT-116Colon Carcinoma0.170 µM[9]
U2OSOsteosarcoma0.232 µM[9]

Table 2: Comparative IC50 Values of this compound (FC101) in Drug-Sensitive and Drug-Resistant Breast Cancer Cell Lines

Cell LineDescriptionIC50 of FC101Reference
MCF-7Doxorubicin-sensitiveHigher than MCF-7/Dox[4]
MCF-7/DoxDoxorubicin-resistant~8-fold lower than MCF-7[4]

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

Objective: To generate a drug-resistant cancer cell line for subsequent testing with this compound.

Principle: Drug-resistant cell lines are typically developed by continuously exposing a parental cancer cell line to gradually increasing concentrations of a specific chemotherapeutic agent. This process selects for cells that can survive and proliferate in the presence of the drug.

Protocol:

  • Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of the chosen chemotherapeutic agent (e.g., doxorubicin, paclitaxel) for the parental cancer cell line using a standard cell viability assay (see Protocol 3.2).

  • Initial Drug Exposure: Culture the parental cells in their recommended growth medium containing the chemotherapeutic agent at a concentration equal to or slightly below the IC50 value.

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating steadily, increase the drug concentration in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Change the medium with the appropriate drug concentration every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by re-evaluating the IC50 of the chemotherapeutic agent. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a drug-resistant line.

  • Cell Line Maintenance: Maintain the established drug-resistant cell line in a culture medium containing a maintenance concentration of the chemotherapeutic agent to preserve the resistant phenotype.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on drug-resistant and parental cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Seed the drug-resistant and parental cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of this compound for each cell line.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in drug-resistant and parental cancer cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Western Blot Analysis of MAPK and mTOR Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK and mTOR signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

Fusarochromanone_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_mapk MAPK Signaling Pathway cluster_mtor mTOR Signaling Pathway FC101 This compound (FC101) Caspase8 Caspase-8 FC101->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis p38 p38 MAPK p38->Apoptosis FC101_mapk This compound (FC101) FC101_mapk->p38 activates mTOR mTOR S6K S6K mTOR->S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates S6 S6 S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth FC101_mtor This compound (FC101) FC101_mtor->mTOR inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Parental Parental Cancer Cells Establishment Establish Drug-Resistant Line (Protocol 3.1) Parental->Establishment FC101_Treatment Treat with this compound (FC101) Parental->FC101_Treatment Resistant Drug-Resistant Cancer Cells Resistant->FC101_Treatment Establishment->Resistant Viability Cell Viability Assay (MTT - Protocol 3.2) FC101_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V - Protocol 3.3) FC101_Treatment->Apoptosis WesternBlot Western Blot Analysis (Protocol 3.4) FC101_Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathways WesternBlot->Pathway_Analysis Conclusion Evaluate FC101 Efficacy IC50->Conclusion Apoptosis_Quant->Conclusion Pathway_Analysis->Conclusion

References

Troubleshooting & Optimization

Navigating the Intricacies of Fusarochromanone Analog Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Fusarochromanone and its analogs presents a significant challenge in medicinal chemistry, driven by the compound's potent anti-angiogenic and antitumor properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of these promising therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas: the construction of the sterically hindered 2,2-dimethyl-4-chromanone core, the stereoselective synthesis of the functionalized amino alcohol side chain, and the efficient coupling of these two fragments followed by deprotection. Each of these stages presents its own set of potential difficulties, including low yields, side reactions, and purification challenges.

Q2: Are there any known issues with the stability of this compound or its intermediates?

Yes, the chromanone core can be labile under certain acidic or basic conditions, potentially leading to ring-opening or other undesired reactions. Additionally, intermediates containing unprotected amine and hydroxyl groups can be prone to oxidation or side reactions, necessitating careful selection of protecting groups and reaction conditions.

Q3: What are the most common side reactions observed during the synthesis?

Common side reactions include incomplete reactions, the formation of diastereomers during the synthesis of the side chain, over-alkylation or -acylation of the amino group, and undesired reactions on the chromanone core during coupling or deprotection steps. Careful monitoring of reaction progress by TLC or LC-MS is crucial to identify and mitigate these issues.

Q4: What are the recommended purification strategies for polar, amino-containing intermediates and the final product?

Due to the presence of the polar amino alcohol side chain, both intermediates and the final this compound analogs can be challenging to purify using standard silica gel chromatography. These basic compounds can interact strongly with the acidic silica, leading to peak tailing and poor separation. The use of amine-functionalized silica, reversed-phase chromatography, or the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can significantly improve purification. In some cases, purification of a protected intermediate followed by deprotection may be a more effective strategy.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the 2,2-Dimethyl-4-Chromanone Core
Potential Cause Troubleshooting Suggestion
Incomplete cyclization of the precursor.Ensure anhydrous conditions and the use of a suitable acid catalyst (e.g., polyphosphoric acid, BF3·OEt2). Optimize reaction temperature and time.
Side reactions, such as polymerization or decomposition.Use a milder catalyst or lower reaction temperature. Consider a stepwise approach where the initial condensation and subsequent cyclization are performed as separate steps.
Difficulty in purification leading to product loss.Employ alternative purification methods such as crystallization or chromatography on a less acidic stationary phase (e.g., alumina).
Problem 2: Poor Stereoselectivity in the Synthesis of the Amino Alcohol Side Chain
Potential Cause Troubleshooting Suggestion
Non-stereoselective reduction of a ketone precursor.Utilize a stereoselective reducing agent (e.g., a chiral borane reagent) or a substrate-controlled reduction approach.
Racemization during functional group manipulations.Avoid harsh acidic or basic conditions. Use protecting groups to mask sensitive stereocenters during subsequent reaction steps.
Inefficient chiral resolution.If employing a resolution strategy, screen different resolving agents and crystallization conditions. Consider enzymatic resolution for higher efficiency.
Problem 3: Low Yield or Failure in the Coupling of the Chromanone Core and the Side Chain

| Potential Cause | Troubleshooting Suggestion | | Ineffective coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). | Screen different palladium catalysts, ligands, and bases. Ensure the quality and purity of the coupling partners (e.g., the 6-iodo-4-chromanone and the side-chain boronic ester or amine). | | Steric hindrance impeding the coupling. | Use a less sterically demanding coupling partner if possible. Employ a catalyst system known to be effective for hindered substrates. | | Decomposition of starting materials or product under the reaction conditions. | Lower the reaction temperature and extend the reaction time. Use a milder base. |

Problem 4: Difficulties with Protecting Group Removal

| Potential Cause | Troubleshooting Suggestion | | Incomplete deprotection. | Increase the reaction time, temperature, or the amount of deprotecting agent. Ensure the chosen protecting group is labile under the selected conditions. | | Degradation of the product during deprotection. | Use milder deprotection conditions. For acid-labile groups, consider using a scavenger to trap reactive byproducts. For hydrogenolysis, ensure the catalyst is not poisoning the reaction. | | Complicated purification post-deprotection. | If the deprotected product is highly polar, consider purification via reversed-phase HPLC or by converting it to a salt to facilitate crystallization. |

Experimental Protocols & Methodologies

A common synthetic strategy for this compound analogs involves the synthesis of two key fragments: a functionalized 2,2-dimethyl-4-chromanone and a protected amino alcohol side chain, followed by their coupling and final deprotection.

Synthesis of 6-Iodo-2,2-dimethyl-4-chromanone (Key Intermediate)

A plausible synthetic route, based on established methodologies for similar structures, is outlined below.

experimental_workflow A 4-Iodophenol D Cyclization A->D B 3,3-Dimethylacrylic acid B->D C Polyphosphoric Acid (PPA) C->D Catalyst E 6-Iodo-2,2-dimethyl-4-chromanone D->E

Caption: Synthesis of the 6-iodo-2,2-dimethyl-4-chromanone core.

Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-iodophenol and 3,3-dimethylacrylic acid.

  • Cyclization: Carefully add polyphosphoric acid to the mixture with stirring. Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by TLC.

  • Workup: After completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative Signaling Pathway Affected by this compound

This compound has been shown to induce apoptosis in cancer cells, in part, through the activation of the p38 MAPK signaling pathway.

signaling_pathway FC This compound ROS Reactive Oxygen Species (ROS) FC->ROS induces p38 p38 MAPK ROS->p38 activates Caspase3 Caspase-3 Activation p38->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified p38 MAPK-mediated apoptosis pathway induced by this compound.

This technical support guide is intended to provide general guidance. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for different this compound analogs. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.

Technical Support Center: Optimizing Fusarochromanone (FC101) Dosage for Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Fusarochromanone (FC101) dosage in preclinical xenograft models. Given the limited publicly available in vivo data for FC101, this guide combines known information with best practices for compounds exhibiting similar properties, such as poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and what is its mechanism of action?

This compound (FC101) is a fungal metabolite with demonstrated anti-angiogenic and anti-cancer properties.[1][2][3] Its mechanism of action is multifactorial, involving the induction of apoptosis through the extrinsic pathway, and modulation of the MAPK and mTOR signaling pathways.[1] FC101 has also been shown to induce the production of reactive oxygen species (ROS), which leads to the activation of the JNK signaling pathway and subsequent cell death.[4]

Q2: What is the reported in vivo efficacy of FC101 in a xenograft model?

A study using a mouse xenograft model with squamous cell carcinoma (SCC) showed that a daily dose of 8 mg/kg of FC101 was well-tolerated and resulted in a 30% reduction in tumor size.[1][2][3]

Q3: What are the known challenges with using FC101 in in vivo studies?

The primary challenge with FC101 is its suboptimal in vivo stability and bioavailability.[2] This means that despite potent in vitro activity, achieving therapeutic concentrations at the tumor site can be difficult. Researchers are currently exploring the synthesis of FC101 analogs with improved in vivo potency.[2][5]

Q4: Are there any established in vivo toxicity data for FC101?

Q5: What formulation strategies can be used to improve the bioavailability of FC101?

Given FC101's likely poor aqueous solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. These include:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can improve absorption.[2]

  • Polymer-based nanoparticles: Encapsulating FC101 in nanoparticles can protect it from degradation and improve delivery.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No significant tumor growth inhibition despite potent in vitro activity. 1. Poor bioavailability of FC101: The compound may not be reaching the tumor at therapeutic concentrations. 2. Suboptimal dosing schedule: The frequency of administration may not be sufficient to maintain therapeutic levels. 3. Rapid metabolism of FC101: The compound may be cleared from the system too quickly.1. Optimize formulation: Experiment with different formulation strategies to improve solubility and absorption (see FAQ Q5). Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 2. Adjust dosing schedule: Increase the frequency of administration (e.g., twice daily) or consider continuous infusion via an osmotic pump. 3. Pharmacokinetic studies: Conduct a pilot pharmacokinetic study to determine the half-life and biodistribution of FC101 in your model. This will inform a more effective dosing regimen.
High variability in tumor growth within the same treatment group. 1. Inconsistent drug administration: Variations in injection volume or technique. 2. Heterogeneity of the xenograft model: Differences in the initial tumor size or engraftment site. 3. Formulation instability: The FC101 formulation may not be homogenous or stable over time.1. Standardize procedures: Ensure all personnel are trained on consistent administration techniques. Use precise measurement tools for dosing. 2. Careful randomization: Randomize animals into treatment groups based on tumor volume once they reach a predetermined size. Ensure the injection site is consistent for all animals. 3. Fresh formulation preparation: Prepare the FC101 formulation fresh before each administration to ensure consistency.
Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur). 1. Dose is too high: The administered dose of FC101 may be approaching the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used to formulate FC101 may be causing adverse effects.1. Dose de-escalation: Reduce the dose of FC101 in subsequent cohorts to identify a non-toxic, effective dose. 2. Vehicle control group: Always include a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If the vehicle is toxic, explore alternative, well-tolerated vehicles.
Tumor regression followed by rapid regrowth. 1. Insufficient treatment duration: The treatment period may be too short to eradicate the tumor cells completely. 2. Development of drug resistance: Cancer cells may develop resistance to FC101 over time.1. Extend treatment duration: Continue treatment for a longer period and monitor for sustained tumor regression. 2. Combination therapy: Consider combining FC101 with other anti-cancer agents that have a different mechanism of action to overcome potential resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound (FC101)

Cell LineCancer TypeIC50
HaCatPre-malignant skin10 nM - 2.5 µM
P9-WTMalignant skin10 nM - 2.5 µM
MCF-7Low malignant breast10 nM - 2.5 µM
MDA-231Malignant breast10 nM - 2.5 µM
SV-HUCPre-malignant bladder10 nM - 2.5 µM
UM-UC14Malignant bladder10 nM - 2.5 µM
PC3Malignant prostate10 nM - 2.5 µM
Source:[1][3]

Table 2: In Vivo Efficacy of this compound (FC101) in a Xenograft Model

Animal ModelCancer TypeDoseRoute of AdministrationTreatment ScheduleOutcomeToxicity
MouseSquamous Cell Carcinoma (SCC)8 mg/kgNot specifiedDaily30% reduction in tumor sizeWell-tolerated, non-toxic
Source:[1][2][3]

Experimental Protocols

Detailed Methodology for a Subcutaneous Xenograft Study

This protocol provides a general framework that should be adapted based on the specific cell line, animal model, and experimental goals.

1. Cell Culture and Preparation:

  • Culture cancer cells in their recommended medium and conditions until they reach 70-80% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

  • Resuspend the final cell pellet in a sterile, cold (4°C) solution for injection (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude, SCID, or NSG) of a specific age and sex.

  • Anesthetize the mouse using an approved method.

  • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.

  • Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

4. This compound (FC101) Administration:

  • Prepare the FC101 formulation. Due to its poor bioavailability, consider formulations such as a solution in a vehicle containing co-solvents (e.g., DMSO, PEG300) or a lipid-based formulation.

  • Administer FC101 at the desired dose and schedule via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).

  • The control group should receive the vehicle only.

5. Monitoring and Endpoints:

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • Observe the animals daily for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and biomarker analysis.

  • Euthanize animals when tumors reach a predetermined maximum size, or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

6. Data Analysis:

  • Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods.

  • Evaluate toxicity based on changes in body weight and clinical observations.

Mandatory Visualizations

FC101_Signaling_Pathway This compound (FC101) Signaling Pathway cluster_ROS Reactive Oxygen Species Induction cluster_Apoptosis Extrinsic Apoptosis Pathway cluster_Signaling Signal Transduction Modulation FC101 This compound (FC101) ROS ROS Production FC101->ROS Caspase8 Caspase-8 Activation FC101->Caspase8 MAPK MAPK Pathway FC101->MAPK modulates mTOR mTOR Pathway FC101->mTOR modulates JNK JNK Pathway Activation ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 activates Caspase3->Apoptosis CellGrowth Inhibition of Cell Growth & Proliferation MAPK->CellGrowth mTOR->CellGrowth

Caption: this compound (FC101) exerts its anti-cancer effects through multiple signaling pathways.

Xenograft_Workflow Xenograft Study Experimental Workflow start Start cell_prep 1. Cell Culture & Preparation start->cell_prep implantation 2. Tumor Cell Implantation cell_prep->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization monitoring->randomization treatment 5. FC101/Vehicle Administration randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Endpoint Analysis data_collection->endpoint end End endpoint->end

Caption: A typical experimental workflow for a subcutaneous xenograft study.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_formulation Is the formulation optimized for bioavailability? start->check_formulation optimize_formulation Action: Reformulate FC101 (e.g., co-solvents, nanoparticles) check_formulation->optimize_formulation No check_dosing Is the dosing regimen (dose and schedule) optimal? check_formulation->check_dosing Yes optimize_formulation->check_dosing conduct_pk Action: Conduct pilot PK study to inform dosing check_dosing->conduct_pk No check_toxicity Are there signs of toxicity? check_dosing->check_toxicity Yes conduct_pk->check_toxicity reduce_dose Action: Reduce dose or change vehicle check_toxicity->reduce_dose Yes continue_study Continue study with optimized parameters check_toxicity->continue_study No reduce_dose->continue_study

Caption: A decision-making diagram for troubleshooting poor in vivo efficacy of FC101.

References

Technical Support Center: Fusarochromanone (FC-101) Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Fusarochromanone (FC-101).

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC-101) and what are its primary biological activities?

A1: this compound (FC-101) is a mycotoxin produced by the fungus Fusarium equiseti. It is a small molecule fungal metabolite known for its potent anti-angiogenic and anti-cancer activities.[1][2] Its primary biological functions include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines.[1][3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound's mechanism of action involves several key cellular signaling pathways. It has been shown to induce the extrinsic apoptosis pathway through the activation of caspase-8 and caspase-3.[1][5] FC-101 also affects the mTOR and MAPK signaling pathways.[1][6] Furthermore, it can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to cell death.[2][7][8][9][10] This ROS-mediated activation of JNK is a result of the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[8][9][10]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. When in a solvent, it should be stored at -80°C for up to one year.[11]

Q4: Is this compound soluble in aqueous solutions?

A4: Like many flavonoids, this compound is poorly to moderately water-soluble.[1] For cell culture experiments, it is typically dissolved in a solvent like DMSO.[1]

Troubleshooting Guide

Problem 1: Inconsistent or no cytotoxic effects observed in cell-based assays.

Possible Cause Troubleshooting Suggestion
FC-101 Degradation Ensure proper storage conditions (-20°C for powder, -80°C for solutions).[11] Prepare fresh dilutions from a stock solution for each experiment.
Low Bioavailability in vitro FC-101 can bind to serum proteins like bovine serum albumin (BSA), reducing its effective concentration.[1] Consider reducing the serum percentage in your culture medium during treatment or using a serum-free medium if your cell line permits.
Cell Line Resistance Different cancer cell lines exhibit varying sensitivity to FC-101.[1][4] Verify the reported IC50 values for your specific cell line. If not available, perform a dose-response experiment with a wide concentration range (e.g., 10 nM to 10 µM) to determine the optimal concentration.
Incorrect Dosage or Treatment Duration The cytotoxic effects of FC-101 are dose and time-dependent.[1] Review published protocols for similar cell lines and experiment with different incubation times (e.g., 24, 48, 72 hours).

Problem 2: Difficulty replicating in vivo anti-tumor effects.

Possible Cause Troubleshooting Suggestion
Poor Bioavailability and Rapid Metabolism FC-101 is rapidly metabolized and degraded in vivo and binds tightly to serum proteins.[1] Consider using a delivery system like lipid- or polymer-based nanoparticles to protect the compound from degradation and improve its delivery to the target site.[1]
Sub-optimal Dosing and Administration An effective in vivo dose in a mouse xenograft model has been reported as 8 mg/kg/day administered intraperitoneally.[2][12] Ensure your dosing regimen is consistent with effective reported studies.
Animal Model Selection The choice of animal model is crucial for observing therapeutic effects.[13][14] SCID Beige mice have been used in successful FC-101 xenograft studies.[2]

Experimental Protocols

Cell Viability MTT Assay

This protocol is adapted from studies demonstrating the dose-dependent cytotoxic effects of FC-101.[1]

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere for 24 hours.

  • FC-101 Treatment: Treat the cells with increasing concentrations of FC-101 (e.g., ranging from 10 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Western Blot Analysis for Apoptosis Markers

This protocol is based on methods used to detect the induction of apoptosis by FC-101.[1]

  • Cell Lysis: Treat cells with FC-101 for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

FC101_Signaling_Pathway FC101 This compound (FC-101) ROS Reactive Oxygen Species (ROS) FC101->ROS Extrinsic_Pathway Extrinsic Apoptosis Pathway FC101->Extrinsic_Pathway mTOR_Pathway mTOR Pathway Inhibition FC101->mTOR_Pathway MAPK_Pathway p38-MAPK Activation FC101->MAPK_Pathway PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 JNK_Pathway JNK Pathway Activation PP2A_PP5->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis Cell_Proliferation Cell Proliferation Inhibition mTOR_Pathway->Cell_Proliferation Cell_Cycle_Arrest G1/G0 Cell Cycle Arrest mTOR_Pathway->Cell_Cycle_Arrest MAPK_Pathway->Apoptosis MAPK_Pathway->Cell_Proliferation

Caption: FC-101 Signaling Pathways

Experimental_Workflow Start Start: Cancer Cell Culture Treatment FC-101 Treatment (Dose & Time Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Analysis (e.g., Western Blot, Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, Protein Levels, Cell Cycle Phases) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Determine FC-101 Efficacy Data_Analysis->Conclusion

Caption: In Vitro Experimental Workflow

References

Addressing solubility challenges of Fusarochromanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Fusarochromanone (FC-101) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a flavonoid-like molecule and is characterized as poorly to moderately soluble in aqueous solutions.[1] For experimental purposes, it is typically dissolved in an organic co-solvent, such as dimethyl sulfoxide (DMSO), before being diluted into aqueous buffers or cell culture media.[1][2]

Q2: I'm observing precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the rate of mixing: Add the DMSO stock to your aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller, sequential steps.

  • Warm the solution: Gently warming the solution to 37°C may help dissolve any precipitate that has formed.

  • Use a lower final concentration: The solubility of the compound may be exceeded at higher concentrations in aqueous solutions.

  • Increase the co-solvent concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (ideally ≤ 0.5%), a slight increase may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.5%. It is essential to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments.

Q4: Can I prepare a stock solution of this compound in anything other than DMSO?

While DMSO is the most commonly reported solvent for preparing stock solutions of this compound for in vitro studies, other organic solvents like ethanol may also be viable. However, the compatibility of these solvents with your specific experimental setup and their potential for cellular toxicity must be carefully considered. For in vivo studies, this compound has been dissolved in PBS, though the exact preparation method to achieve this is not always detailed and may depend on the salt form of the compound used.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. High hydrophobicity of the compound.This compound is not readily soluble in purely aqueous solutions. Prepare a concentrated stock solution in 100% DMSO first.
Precipitate forms immediately upon dilution of DMSO stock in media/buffer. The compound is "crashing out" of solution due to the rapid change in solvent polarity.Add the DMSO stock to the aqueous solution while vigorously vortexing. Perform a stepwise dilution. Consider gentle warming (37°C) and sonication.
Cells in the control group (vehicle only) are showing signs of toxicity. The final concentration of the organic co-solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration is ≤ 0.5%. If a higher concentration is necessary, perform a dose-response experiment to determine the toxicity threshold of your specific cell line to the solvent.
Inconsistent experimental results between batches. Potential degradation of this compound in solution or incomplete dissolution.Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure the compound is fully dissolved in the stock solution before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility and Solvent Recommendations

Solvent/SolutionSolubilityRecommended Use
Water PoorNot recommended for direct dissolution.
Phosphate-Buffered Saline (PBS) Poor to ModerateCan be used for dilution of stock solutions for in vivo studies, though challenges with precipitation may occur.[1]
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions for in vitro experiments.[1][2]
Ethanol Likely SolubleCan be considered as an alternative to DMSO for stock solutions, but its compatibility with the experimental system must be validated.
Cell Culture Media Poor (requires co-solvent)For cell-based assays, dilute a DMSO stock solution into the media to the final desired concentration, ensuring the final DMSO concentration is minimal (≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may assist in dissolution.

  • Visually inspect the solution against a light source to ensure no visible particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene tubes

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Remember to account for the final volume of your experimental setup (e.g., per well in a multi-well plate).

  • In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.

  • While vigorously vortexing the buffer/media, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure uniform mixing.

  • Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately in your experiments. Do not store dilute aqueous solutions of this compound for extended periods.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, leading to apoptosis and inhibition of cell proliferation.

Fusarochromanone_Signaling cluster_jnk JNK Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_p38 p38 MAPK Pathway cluster_mtor mTOR Pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros caspase8 Caspase-8 This compound->caspase8 p38_mapk p38 MAPK This compound->p38_mapk mtor mTOR This compound->mtor pp2a_pp5 PP2A / PP5 ros->pp2a_pp5 jnk JNK pp2a_pp5->jnk apoptosis_jnk Apoptosis jnk->apoptosis_jnk caspase3 Caspase-3 caspase8->caspase3 parp PARP caspase3->parp apoptosis_extrinsic Apoptosis (Extrinsic Pathway) caspase3->apoptosis_extrinsic parp_cleavage Cleaved PARP parp->parp_cleavage apoptosis_p38 Apoptosis p38_mapk->apoptosis_p38 p_4e_bp1 p-4E-BP1 mtor->p_4e_bp1 protein_synthesis Protein Synthesis p_4e_bp1->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation experimental_workflow start Start: this compound (Lyophilized Powder) prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Pre-warmed Media (Vortex during addition) store_stock->prepare_working For each experiment check_precipitation Visually Inspect for Precipitation prepare_working->check_precipitation troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication - Re-evaluate concentration check_precipitation->troubleshoot Precipitate Observed add_to_cells Add to Cell Culture (Final DMSO ≤ 0.5%) check_precipitation->add_to_cells No Precipitate troubleshoot->prepare_working Re-prepare end Incubate and Perform Assay add_to_cells->end

References

How to minimize off-target effects of Fusarochromanone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Fusarochromanone (FC101) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (FC101)?

A1: this compound (FC101) is a fungal metabolite with potent anti-cancer and anti-angiogenic properties. Its primary mechanism of action involves the modulation of key cellular signaling pathways. Specifically, FC101 has been shown to:

  • Inhibit the mTOR signaling pathway : It reduces the phosphorylation of downstream effectors like 4E-BP1.[1]

  • Activate the p38-MAPK signaling pathway : This activation is associated with stress responses and apoptosis.[1]

  • Induce extrinsic apoptosis : FC101 activates caspase-8 and caspase-3, leading to PARP cleavage and programmed cell death.[1]

  • Generate Reactive Oxygen Species (ROS) : This leads to the activation of the JNK signaling pathway, contributing to cell death.

Q2: What are the known or potential off-target effects of FC101?

A2: The precise biological target of FC101 remains to be fully elucidated, and it is often described as a modulator of "master kinases," suggesting the potential for a broad range of kinase interactions. While a comprehensive kinome scan of FC101 is not publicly available, studies on its derivatives have provided some insights into potential off-target kinases. For instance, certain this compound derivatives have been shown to inhibit the following kinases in the low micromolar range:

  • Ephrin type-B receptor 1 (EphB1)

  • Janus kinase 3 (JAK3)

  • Abelson murine leukemia viral oncogene homolog 1 (ABL1) [2]

It is crucial for researchers to experimentally determine the off-target profile of FC101 in their specific experimental system.

Q3: How can I minimize off-target effects in my cell culture experiments with FC101?

A3: Minimizing off-target effects is critical for ensuring the validity of your experimental results. Here are several strategies:

  • Use the Lowest Effective Concentration : Titrate FC101 to determine the lowest concentration that elicits the desired on-target effect. Using concentrations significantly above the IC50 for your cell line of interest increases the likelihood of engaging lower-affinity off-target molecules.

  • Perform Dose-Response and Time-Course Studies : A clear dose-dependent and time-dependent effect that correlates with the known on-target activity of FC101 strengthens the evidence for an on-target mechanism. Off-target effects may appear at different concentrations or time points.

  • Employ Structurally Unrelated Inhibitors : Use another inhibitor that targets the same pathway (e.g., a different mTOR or p38 MAPK inhibitor) to see if it recapitulates the phenotype observed with FC101.

  • Conduct Rescue Experiments : If possible, overexpress a downstream effector of your target pathway to see if it can rescue the phenotype induced by FC101.

  • Utilize Control Cell Lines : Compare the effects of FC101 on your experimental cell line with a control cell line that may have different expression levels of the target proteins or pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or unexpected phenotypic results Off-target effects are dominating the observed phenotype.1. Confirm On-Target Engagement : Use a target engagement assay like CETSA or NanoBRET to verify that FC101 is binding to its intended target at the concentrations used. 2. Perform a Kinase Profile Screen : If resources permit, screen FC101 against a broad panel of kinases to identify potential off-targets. 3. Lower FC101 Concentration : Re-run experiments with a lower, more specific concentration of FC101.
Cellular toxicity at concentrations required for on-target effect FC101 may be engaging with off-targets that regulate essential cellular processes.1. Determine the Therapeutic Window : Carefully titrate FC101 to find a concentration that inhibits the target pathway with minimal toxicity. 2. Use a More Selective Compound : If available, consider using a more selective inhibitor for the target pathway as a control to differentiate between on-target and off-target toxicity.
Discrepancy between biochemical and cellular assay results Poor cell permeability, rapid metabolism of FC101, or engagement with off-targets in the complex cellular environment.1. Verify Cellular Permeability : Although FC101 is reported to have good cell permeability, this can be confirmed using cellular uptake assays. 2. Assess Compound Stability : Determine the stability of FC101 in your cell culture medium over the course of the experiment. 3. Conduct Cellular Target Engagement Assays : Utilize assays like CETSA or NanoBRET to confirm target binding within intact cells.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (FC101) and its derivatives across various cell lines and kinases.

Table 1: In Vitro Growth Inhibitory Effects (IC50/EC50) of this compound (FC101)

Cell LineCell TypeIC50/EC50 (µM)Reference
HaCatPre-malignant skin10nM - 2.5 µM[1][3][4]
P9-WTMalignant skin10nM - 2.5 µM[1][3][4]
MCF-7Low malignant breast10nM - 2.5 µM[1][3][4]
MDA-231Malignant breast10nM - 2.5 µM[1][3][4]
SV-HUCPre-malignant bladder10nM - 2.5 µM[1][3][4]
UM-UC14Malignant bladder10nM - 2.5 µM[1][3][4]
PC3Malignant prostate10nM - 2.5 µM[1][3][4]
Human Microvascular Endothelial CellsEndothelial0.05[1]
Melanoma Cell LinesMelanoma< 0.01[1]
Small Cell Lung CarcinomaLung Cancer< 0.01[1]
Colon AdenocarcinomaColon Cancer< 0.01[1]

Table 2: Kinase Inhibitory Activity (IC50) of this compound Derivatives

DerivativeTarget KinaseIC50 (µM)Reference
Deacetamidofusarochrom-2′,3-diene (2)ABL123.83[2]
Deacetamidofusarochrom-2′,3-diene (2)JAK325.48[2]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5)EphB11.42[2]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5)JAK325.16[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of FC101 against a broad panel of kinases.

Objective : To identify potential off-target kinases of FC101.

Materials :

  • Recombinant kinases

  • Specific substrate peptides/proteins for each kinase

  • [γ-³³P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or fluorescence reader)

  • This compound (FC101)

Methodology :

  • Compound Preparation : Prepare serial dilutions of FC101 in DMSO.

  • Assay Plate Preparation : In a multi-well plate, add the kinase, its specific substrate, and FC101 at various concentrations.

  • Kinase Reaction Initiation : Initiate the kinase reaction by adding the ATP solution.

  • Incubation : Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection : Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity. For fluorescence-based assays, read the plate on a suitable plate reader.

  • Data Analysis : Calculate the percent inhibition for each FC101 concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of FC101 target engagement in intact cells.

Objective : To confirm that FC101 binds to its intended target(s) in a cellular context.

Materials :

  • Cultured cells of interest

  • This compound (FC101)

  • Vehicle control (e.g., DMSO)

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein)

Methodology :

  • Cell Treatment : Treat cultured cells with FC101 or vehicle control for a specified time.

  • Cell Harvesting and Lysis : Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells to release the proteins.

  • Heating : Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the FC101-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Fusarochromanone_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Effects FC101 This compound (FC101) ROS ROS Generation FC101->ROS mTOR_inhibition mTOR Pathway Inhibition FC101->mTOR_inhibition p38_activation p38 MAPK Pathway Activation FC101->p38_activation JNK_activation JNK Pathway Activation ROS->JNK_activation Apoptosis Apoptosis mTOR_inhibition->Apoptosis p38_activation->Apoptosis JNK_activation->Apoptosis

This compound's primary signaling pathways.

Off_Target_Minimization_Workflow start Start Experiment with FC101 dose_response Determine Lowest Effective Concentration (Dose-Response Curve) start->dose_response phenotype_observed Observe Phenotype dose_response->phenotype_observed is_on_target Is the effect likely on-target? phenotype_observed->is_on_target validate_on_target Validate On-Target Effect is_on_target->validate_on_target Yes troubleshoot_off_target Troubleshoot Off-Target Effects is_on_target->troubleshoot_off_target No/Unsure controls Use Structurally Unrelated Inhibitor & Rescue Experiments validate_on_target->controls end Conclude On-Target Effect controls->end target_engagement Confirm Target Engagement (CETSA/NanoBRET) troubleshoot_off_target->target_engagement kinase_screen Perform Kinase Selectivity Screen target_engagement->kinase_screen kinase_screen->end

Workflow for minimizing off-target effects.

References

Technical Support Center: Enhancing the Potency of Novel Fusarochromanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarochromanone (FC101) and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high in-vitro potency but poor in-vivo efficacy. What are the potential reasons for this discrepancy?

A1: This is a common challenge with this compound and its analogs. The parent compound, FC101, is known to have sub-optimal pharmacokinetic properties. Key factors contributing to this include:

  • Poor Aqueous Solubility: As a flavonoid-like molecule, FC101 has low water solubility, which can hinder its absorption and distribution in-vivo.[1]

  • Rapid Metabolism and Degradation: The compound may be quickly metabolized and cleared from the body, preventing it from reaching the target site at a sufficient concentration.[1]

  • High Protein Binding: FC101 has been shown to bind tightly to serum proteins like bovine serum albumin (BSA), which can limit the amount of free compound available to exert its therapeutic effect.[1]

Q2: What are the most critical structural features of this compound for its biological activity?

A2: Structure-activity relationship (SAR) studies have highlighted two key features:

  • The C-3' Amino Group: This group is crucial for the cytotoxic and anti-proliferative effects of this compound. Acetylation of this amine group leads to a dramatic decrease in potency, in some cases reducing activity by over 300-fold.[1][2]

  • The Side Chain at C-6: This part of the molecule also appears to be essential for its biological activities.[2]

Q3: What are the known cellular mechanisms of action for this compound?

A3: this compound exerts its anti-cancer effects through multiple signaling pathways:

  • Induction of Apoptosis: It triggers programmed cell death primarily through the extrinsic pathway, evidenced by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[1][3][4]

  • Activation of Stress-Activated Protein Kinases (SAPKs): FC101 induces the production of Reactive Oxygen Species (ROS), which in turn activates the JNK signaling pathway.[1][2][4][5] It also activates the p38-MAPK pathway.[3]

  • Inhibition of mTOR Signaling: The compound has been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[3]

Troubleshooting Guides

Guide 1: Inconsistent IC50/EC50 Values in Cell Viability Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. To mitigate the edge effect, avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low signal or no dose-response Insufficient incubation time, incorrect wavelength, or compound precipitation.Optimize incubation time with the MTT reagent (typically 2-4 hours). Ensure the correct absorbance is read (around 570-590 nm for MTT). Visually inspect wells for compound precipitation, and if observed, consider using a lower concentration range or a different solvent.
Incomplete formazan crystal solubilization Insufficient mixing or solubilization time.After adding the solubilizing agent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. If crystals persist, gently pipette the solution up and down to aid dissolution.[2][6]
Guide 2: Challenges in Analog Synthesis and Purification
Problem Potential Cause Troubleshooting Steps
Low yield of desired analog Sub-optimal reaction conditions (temperature, catalyst, reaction time).Systematically vary reaction parameters to find the optimal conditions. Consider using a different synthetic route if yields remain low.
Difficulty in purifying the final compound Presence of closely related impurities or starting materials.Employ different chromatographic techniques. Flash chromatography is a common first step.[7] For challenging separations, consider semi-preparative HPLC.[7]
Analog has poor aqueous solubility High lipophilicity and molecular planarity.To improve solubility, consider introducing polar functional groups (e.g., amines, hydroxyls) or disrupting the planarity of the molecule by adding non-planar substituents.[3][8][9]

Data Presentation

Table 1: Structure-Activity Relationship of this compound Analogs

CompoundModificationCell LineAssayPotency (EC50/IC50 in µM)Reference
This compound (6) Parent CompoundRPE-1Cell Viability0.058[1]
HCT-116Cell Viability0.170[1]
U2OSCell Viability0.232[1]
This compound TDP-2 (3) 3'-acetylated derivative of (6)RPE-1Cell Viability23.140[1]
HCT-116Cell Viability62.950[1]
U2OSCell Viability35.090[1]
Deacetylfusarochromene (1) Chromene derivativeRPE-1Cell Viability0.176[1]
HCT-116Cell Viability0.087[1]
U2OSCell Viability0.896[1]
Fusarochromene (4) 3'-acetylated derivative of (1)RPE-1Cell Viability>50[1]
HCT-116Cell Viability>50[1]
U2OSCell Viability>50[1]
Deacetamidofusarochrom-2',3-diene (2) New derivativeEphB1Kinase Inhibition1.42[10]
2,2-dimethyl-5-amino-6-(2'E-ene-4'-hydroxylbutyryl)-4-chromone (5) New derivativeEphB1Kinase Inhibition2.51[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for the desired treatment period (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[7][11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well.[2][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 540-590 nm using a microplate reader.[6][11]

Protocol 2: Western Blot for Caspase Activation
  • Cell Lysis: Treat cells with the this compound analogs for the desired time. Wash cells twice with cold PBS and lyse them in a buffer containing 50 mmol/L Tris (pH 7.2), 150 mmol/L NaCl, 1% sodium deoxycholate, 0.1% SDS, 1% Triton X-100, and protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, and cleaved PARP overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

Visualizations

Fusarochromanone_ROS_JNK_Pathway FC101 This compound Analogs ROS Reactive Oxygen Species (ROS) FC101->ROS PP2A_PP5 Inhibition of PP2A and PP5 ROS->PP2A_PP5 JNK JNK (c-Jun N-terminal kinase) PP2A_PP5->JNK Activation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound-induced ROS activates the JNK pathway.

Experimental_Workflow_for_Analog_Potency Synthesis Analog Synthesis and Purification Treatment Treatment with Analogs Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Caspase_Analysis Caspase Cleavage Analysis Western_Blot->Caspase_Analysis Caspase_Analysis->SAR_Analysis

Caption: Workflow for evaluating the potency of new analogs.

SAR_Logic Start Start with This compound Scaffold Modify_C3 Modify C-3' Amine? Start->Modify_C3 Acetylate_C3 Acetylate C-3' Amine Modify_C3->Acetylate_C3 Yes Other_C3_Mod Other C-3' Modifications Modify_C3->Other_C3_Mod Yes Modify_C6 Modify C-6 Side Chain? Modify_C3->Modify_C6 No Potency_Decrease Potency Decreased Acetylate_C3->Potency_Decrease Potency_Change Assess Potency Change Other_C3_Mod->Potency_Change Modify_C6->Potency_Change Yes End Optimized Analog Modify_C6->End No Potency_Change->End

References

Validation & Comparative

Fusarochromanone: A Comparative Analysis of its Efficacy as an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fusarochromanone (FC101) with other prominent mTOR inhibitors, offering insights into its efficacy and potential as a therapeutic agent. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound and mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[3]

This compound (FC101) is a mycotoxin that has demonstrated potent anti-cancer and anti-angiogenic properties.[4] Notably, FC101 has been shown to inhibit the mTOR signaling pathway by reducing the phosphorylation of key downstream effectors such as 4E-BP1, S6 kinase (S6K), and S6 ribosomal protein.[4][5] While its precise mechanism is still under investigation, it appears to modulate mTOR signaling differently from classic allosteric inhibitors like Rapamycin and its analogs (rapalogs).[5]

This guide compares the efficacy of this compound to first-generation mTOR inhibitors (Rapamycin, Everolimus, Temsirolimus), which primarily act as allosteric inhibitors of mTORC1.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other mTOR inhibitors against various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.

InhibitorCell LineIC50Reference
This compound (FC101) Various Human Cancer Cell Lines< 100 nM (for 35 of 58 lines)[4]
Human Melanoma, Small Cell Lung Carcinoma, Colon Adenocarcinoma< 10 nM[4]
Triple Negative Breast Cancer (TNBC) MDA-MB-231sub-µM[5]
Rapamycin (Sirolimus) HEK293~0.1 nM[6]
Various Cancer Cell Lines< 1 nM to ~100 nM (for S6K1 phosphorylation inhibition)[7]
Everolimus (RAD001) Pancreatic Tumor (Panc-1)50 µg/mL[8]
Small Cell Lung Cancer (ScLc)5 µg/mL[8]
Temsirolimus (CCI-779) Renal Cell Carcinoma (RCC) cell lines> 150 nM (little growth inhibitory activity)[9]

Head-to-Head Comparison: this compound vs. Everolimus

A study directly comparing FC101 to Everolimus in triple-negative breast cancer (TNBC) cells revealed key differences in their activity. While both compounds inhibit mTOR signaling, FC101 demonstrated superior performance in single-agent proliferation and viability assays.[5]

FeatureThis compound (FC101)EverolimusReference
Single-Agent Proliferation Inhibition Outperformed Everolimus-[5]
Single-Agent Viability Inhibition Outperformed Everolimus-[5]
Synergy with EGFR Inhibitors (Erlotinib, Lapatinib) Slightly additive effectsSynergistic enhancement of anti-cancer activity[5]
Sustained Effect After Washout Produced a sustained decrease in cell viabilityEffects were not maintained upon removal[5]

These findings suggest that while FC101 modulates the mTOR pathway, its mechanism of action is distinct from that of Everolimus and may involve additional cellular targets, contributing to its unique efficacy profile.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of mTOR inhibition and the experimental procedures used to assess inhibitor efficacy, the following diagrams are provided in DOT language.

mTOR Signaling Pathway

This diagram illustrates the central role of mTORC1 and mTORC2 in cell regulation and the points of intervention for different classes of inhibitors.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Cell_Survival Cell Survival mTORC2->Cell_Survival This compound This compound (FC101) This compound->mTORC1 Rapalogs Rapamycin Everolimus Temsirolimus Rapalogs->mTORC1

Caption: Simplified mTOR signaling pathway highlighting the points of inhibition.

Experimental Workflow for Assessing mTOR Inhibitor Efficacy

This diagram outlines a typical workflow for evaluating the efficacy of mTOR inhibitors in a research setting.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with mTOR Inhibitor (e.g., FC101, Rapamycin) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Viability_Assay Cell Viability Assay (e.g., Trypan Blue) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Proliferation_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-mTOR, p-S6K, p-4EBP1) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

References

Fusarochromanone vs. Other MAPK Pathway Inhibitors: A Comparative Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cancer therapeutics, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a pivotal target. This pathway, crucial for cell proliferation, differentiation, and survival, is frequently dysregulated in various malignancies.[1] This guide provides a comprehensive comparison of Fusarochromanone (FC101), a fungal metabolite with emerging anti-cancer properties, against established MAPK pathway inhibitors targeting MEK, ERK, JNK, and p38.

Mechanism of Action: A Tale of Diverse Targets

This compound exhibits a multi-faceted approach to disrupting cancer cell signaling. It is understood to activate the p38 MAPK and JNK signaling cascades while concurrently inhibiting the mTOR pathway.[2][3] The activation of the JNK pathway by FC101 is attributed to the induction of reactive oxygen species (ROS).[3] This contrasts with the more targeted approach of other MAPK inhibitors, which are typically designed to block the activity of specific kinases within the cascade.

  • MEK Inhibitors (e.g., Trametinib): These agents are allosteric inhibitors that bind to and inactivate MEK1 and MEK2, preventing the phosphorylation and activation of ERK.[4] They have shown significant efficacy, particularly in BRAF-mutant melanomas.[4]

  • ERK Inhibitors (e.g., Ulixertinib): As the final kinase in the canonical MAPK cascade, ERK1/2 is a critical node for signaling output. ERK inhibitors are being developed to overcome resistance to BRAF and MEK inhibitors, which often involves the reactivation of ERK.[5]

  • JNK Inhibitors (e.g., SP600125): The role of JNK in cancer is complex, with both pro-tumorigenic and tumor-suppressive functions reported.[6] JNK inhibitors are being explored for their potential to sensitize cancer cells to other therapies.

  • p38 Inhibitors (e.g., Ralimetinib): Similar to JNK, p38's role in cancer is context-dependent. p38 inhibitors are under investigation for their potential to modulate the tumor microenvironment and overcome therapeutic resistance.[7][8]

Comparative Efficacy: A Look at the In Vitro Data

Direct head-to-head comparisons of this compound with a wide range of MAPK inhibitors across multiple cell lines are limited in the current literature. However, by compiling data from various studies, we can glean insights into their relative potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and representative MAPK inhibitors in various cancer cell lines.

Disclaimer: The IC50 values presented in this table are compiled from different studies and are not the result of direct head-to-head comparisons under identical experimental conditions. These values should be interpreted with caution as they can be influenced by factors such as the specific cell line, assay duration, and other experimental parameters.

InhibitorTargetCancer Cell LineIC50Citation(s)
This compound (FC101) Multi-targeted (p38, JNK activator; mTOR inhibitor)Melanoma<10 nM[9]
Small Cell Lung Carcinoma<10 nM[9]
Colon Adenocarcinoma<10 nM[9]
Breast (MCF-7)10 nM - 2.5 µM[9][10]
Bladder (UM-UC14)10 nM - 2.5 µM[9][10]
Prostate (PC3)10 nM - 2.5 µM[9][10]
Triple-Negative Breast (MDA-MB-231)~0.5 µM[11][12]
Trametinib MEK1/2BRAF-mutant Melanoma0.3 - 0.85 nM[4]
NRAS-mutant Melanoma0.36 - 0.63 nM[4]
BRAF/NRAS wild-type Melanoma~2.54 nM[13]
Ulixertinib (BVD-523) ERK1/2BRAFV600E-mutant Pediatric Low-Grade Glioma (BT40)62.7 nM[14]
Pancreatic Cancer Cell LinesVariable (nM to µM range)[15]
SP600125 JNK1/2/3COS7 (Kidney)(Prevents FC101-induced cell death)[3]
Ralimetinib (LY2228820) p38α/β(Biochemical Assay)5.3 nM (p38α), 3.2 nM (p38β)[8]
EGFR-mutant Cancer Cell Lines3.5 µM (off-target EGFR inhibition)[16]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the MAPK pathway and the points of intervention for these inhibitors, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Stress Stimuli Stress Stimuli MKK4/7 MKK4/7 MKK3/6 MKK3/6 RAS RAS RTK->RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors JNK JNK MKK4/7->JNK JNK->Transcription Factors p38 p38 MKK3/6->p38 p38->Transcription Factors MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK1/2 ERK_Inhibitor ERK Inhibitors (e.g., Ulixertinib) ERK_Inhibitor->ERK1/2 JNK_Inhibitor JNK Inhibitors (e.g., SP600125) JNK_Inhibitor->JNK p38_Inhibitor p38 Inhibitors (e.g., Ralimetinib) p38_Inhibitor->p38 FC101_p38 This compound (Activates) FC101_p38->p38 FC101_JNK This compound (Activates via ROS) FC101_JNK->JNK Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Proliferation, Survival, Apoptosis

Caption: The MAPK signaling pathway with points of inhibition.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Inhibitor Treatment cluster_assays 3. Cellular Assays cluster_analysis 4. Data Analysis A Cancer Cell Line Selection B Cell Seeding (e.g., 96-well plates) A->B D Treat Cells with This compound & Other MAPK Inhibitors B->D C Prepare Serial Dilutions of Inhibitors C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Western Blot for Phosphorylated Proteins (p-ERK, p-JNK, p-p38) D->F G Apoptosis Assay (Caspase Activity, PARP Cleavage) D->G J Quantify Protein Levels F->J H Measure Absorbance/ Luminescence/Fluorescence G->H I Calculate IC50 Values H->I K Compare Efficacy and Mechanism of Action I->K J->K

Caption: A typical experimental workflow for comparing MAPK inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and other MAPK inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.

Western Blotting for Phosphorylated MAPK Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), to normalize the data.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Treatment: Treat cells with the inhibitors as described for the cell viability assay.

  • Assay Reagent Addition: After the treatment period, add a luminogenic substrate for caspase-3 and -7 to each well. This substrate is cleaved by active caspases to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and can be used to compare the pro-apoptotic effects of the different inhibitors.

Conclusion

This compound presents a unique pharmacological profile with its ability to modulate multiple signaling pathways, including the activation of stress-related MAPK branches (p38 and JNK) and inhibition of the mTOR pathway. This contrasts with the highly specific, targeted inhibition of individual kinases by other MAPK pathway inhibitors. While direct comparative efficacy data is still emerging, the available in vitro studies suggest that this compound is a potent anti-cancer agent with activity in the nanomolar to low micromolar range against a broad spectrum of cancer cell lines.[9][10] Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to, and in combination with, other MAPK-targeted therapies. The provided protocols and diagrams serve as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of Fusarochromanone and Its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has emerged as a promising lead compound in cancer therapy due to its potent anti-angiogenic and anti-cancer properties.[1][2][3] Extensive research has focused on elucidating its mechanism of action and developing synthetic analogs with improved efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of this compound and its synthetic derivatives, summarizing key experimental data and outlining the methodologies used for their evaluation.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of anti-cancer activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][2][4] Its cytotoxic effects have been observed in various cancer cell lines, including those of the skin, breast, bladder, and prostate.[1][3]

The molecular mechanism of this compound is multifaceted, involving the modulation of several key signaling pathways:

  • Extrinsic Apoptosis Pathway: FC101 induces apoptosis by activating caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1]

  • MAPK and mTOR Signaling Pathways: It simultaneously affects the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) signaling pathways, which are crucial for cell growth and proliferation.[1][5] Specifically, FC101 has been shown to inhibit the phosphorylation of p38-MAPK and downstream substrates of mTOR.[1]

  • JNK Pathway Activation: this compound can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling cascade, leading to cell death.[6][7][8][9] This process involves the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5) by ROS.[6][8][9]

Comparative Efficacy of this compound and Its Analogs

Structure-activity relationship studies have revealed that modifications to the this compound scaffold can significantly impact its biological activity. A key finding is the critical role of the 3'-amino group.[6]

CompoundCell LineIC50/EC50 (µM)Biological EffectReference
This compound (FC101) HaCat10nM - 2.5µMGrowth Inhibition[1][4]
P9-WT10nM - 2.5µMGrowth Inhibition[1][4]
MCF-710nM - 2.5µMGrowth Inhibition[1][4]
MDA-23110nM - 2.5µMGrowth Inhibition[1][4]
SV-HUC10nM - 2.5µMGrowth Inhibition[1][4]
UM-UC1410nM - 2.5µMGrowth Inhibition[1][4]
PC310nM - 2.5µMGrowth Inhibition[1][4]
RPE-10.058Cytotoxicity[6]
HCT-1160.170Cytotoxicity[6]
U2OS0.232Cytotoxicity[6]
This compound TDP-2 (3'-acetylated derivative)RPE-123.140Reduced Cytotoxicity (approx. 300-fold less active)[6]
HCT-11662.950Reduced Cytotoxicity[6]
U2OS35.090Reduced Cytotoxicity[6]
Deacetylfusarochromene RPE-10.176High Cytotoxicity[6]
HCT-1160.087High Cytotoxicity[6]
U2OS0.896High Cytotoxicity[6]
Fusarochromene RPE-1~65Reduced Cytotoxicity (approx. 370-fold less active)[6]
HCT-116~32Reduced Cytotoxicity[6]
U2OS~331Reduced Cytotoxicity[6]
Deacetamidofusarochrom-2′,3-diene RPE-1>100Low Cytotoxicity[6]
HCT-11684.380Low Cytotoxicity[6]
U2OS64.910Low Cytotoxicity[6]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone RPE-155.430Moderate Cytotoxicity[6]
HCT-11640.540Moderate Cytotoxicity[6]
U2OS38.350Moderate Cytotoxicity[6]

Table 1: Comparative in vitro efficacy of this compound and its synthetic analogs.

The data clearly indicates that acetylation of the 3'-amino group, as seen in this compound TDP-2, drastically reduces the cytotoxic activity of the parent compound.[6] Similarly, the chromene analog, Fusarochromene, is significantly less active than its deacetylated counterpart.[6] This highlights the importance of the free amino group for the biological function of this class of compounds. Interestingly, some early studies on novel analogs reported an unexpected increase in cell viability, suggesting that subtle structural changes can lead to vastly different biological outcomes.[10]

Experimental Protocols

A variety of in vitro and in vivo assays have been employed to characterize the biological activities of this compound and its analogs.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Protocol: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5]

Apoptosis Assays
  • FACS Analysis for Cell Cycle and Sub-G1 Population: Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells (sub-G1 population).

    • Protocol: Cells are treated with the compounds, harvested, and fixed in ethanol. The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase. The DNA content of the cells is then analyzed by flow cytometry. Cells in the sub-G1 phase have fragmented DNA and are considered apoptotic.[3][4]

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade.

    • Protocol: Following treatment with the compounds, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for proteins such as caspase-3, PARP, and Bcl-2 family members, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[1]

In Vivo Xenograft Studies
  • Mouse Xenograft Model: To evaluate the in vivo anti-tumor efficacy, human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Protocol: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., intraperitoneally) at a specific dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis.[2][11]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its biological evaluation.

Fusarochromanone_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_mapk_mtor MAPK and mTOR Pathways cluster_jnk JNK Pathway FC101_ext This compound Casp8 Caspase-8 FC101_ext->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis FC101_mm This compound p38MAPK p38-MAPK FC101_mm->p38MAPK inhibits mTOR mTOR FC101_mm->mTOR inhibits Proliferation Cell Proliferation & Growth p38MAPK->Proliferation mTOR->Proliferation FC101_jnk This compound ROS ROS FC101_jnk->ROS induces PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK activates CellDeath Cell Death JNK->CellDeath

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow Compound This compound & Analogs InVitro In Vitro Studies Compound->InVitro CellLines Cancer Cell Lines InVitro->CellLines InVivo In Vivo Studies InVitro->InVivo CellViability Cell Viability Assay (e.g., MTT) CellLines->CellViability ApoptosisAssay Apoptosis Assay (FACS, Western Blot) CellLines->ApoptosisAssay DataAnalysis Data Analysis & SAR CellViability->DataAnalysis ApoptosisAssay->DataAnalysis Xenograft Mouse Xenograft Model InVivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Efficacy->DataAnalysis

Caption: General experimental workflow for evaluating this compound and its analogs.

Conclusion

This compound continues to be a compelling scaffold for the development of novel anti-cancer agents. Its ability to modulate multiple key signaling pathways provides a strong rationale for its therapeutic potential. The comparative analysis of its synthetic analogs underscores the importance of the 3'-amino group for its cytotoxic activity and provides valuable insights for the design of future derivatives with enhanced potency and drug-like properties. Further research, including more extensive in vivo studies and the identification of its direct molecular targets, will be crucial for the clinical translation of this promising class of compounds.

References

Unraveling Fusarochromanone: A Comparative Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, has emerged as a promising small molecule with potent anti-angiogenic and direct anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of FC101's mechanism of action across multiple models, offering an objective comparison with established cancer therapeutics and detailing the experimental protocols that underpin these findings.

Mechanism of Action: A Multi-pronged Attack on Cancer

FC101 exerts its anti-cancer effects through a sophisticated, multi-targeted mechanism, primarily involving the induction of apoptosis, modulation of critical signaling pathways, and the generation of reactive oxygen species (ROS).

1. Induction of Extrinsic Apoptosis: FC101 triggers programmed cell death by activating the extrinsic apoptotic pathway. This is evidenced by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP, key executioners of apoptosis.[1][3] Notably, FC101's pro-apoptotic activity appears to be independent of the intrinsic pathway, as it does not alter the expression of Bcl-2 family proteins.[1][4]

2. Modulation of mTOR and MAPK Signaling Pathways: FC101 simultaneously influences two major signaling pathways crucial for cancer cell proliferation and survival: the mTOR and MAPK pathways. It inhibits the mTOR pathway, leading to cell cycle arrest in the G1-G0 phase.[1] Concurrently, it activates the p38-MAPK pathway, contributing to its anti-proliferative and pro-apoptotic effects.[1][3]

3. ROS-Mediated JNK Pathway Activation: A key aspect of FC101's cytotoxicity involves the induction of reactive oxygen species (ROS).[4][5] This surge in ROS leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5), resulting in the activation of the JNK signaling cascade, which ultimately contributes to cell death.[5][6][7]

Performance Across Multiple Models: In Vitro and In Vivo Efficacy

FC101 has demonstrated significant anti-cancer activity in a variety of preclinical models, including numerous cancer cell lines and a mouse xenograft model.

In Vitro Studies: Potent Growth Inhibition

FC101 exhibits potent growth inhibitory effects against a broad spectrum of human cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][2] Its efficacy has been demonstrated in skin, breast, bladder, and prostate cancer cells, among others.[1][2] A notable characteristic of FC101 is its enhanced activity against multi-drug resistant (MDR) cancer cells, suggesting its potential to overcome chemotherapy resistance.[1]

Cell LineCancer TypeIC50 (µM)Reference
HaCatPre-malignant Skin10nM - 2.5µM[1][2]
P9-WTMalignant Skin10nM - 2.5µM[1][2]
MCF-7Low Malignant Breast10nM - 2.5µM[1][2]
MDA-MB-231Malignant Breast10nM - 2.5µM[1][2]
SV-HUCPre-malignant Bladder10nM - 2.5µM[1][2]
UM-UC14Malignant Bladder10nM - 2.5µM[1][2]
PC3Malignant Prostate10nM - 2.5µM[1][2]
MCF-7/DoxDoxorubicin-Resistant Breast Cancer~8-fold lower than MCF-7[1]
In Vivo Studies: Tumor Growth Reduction

In a mouse xenograft model using skin squamous cell carcinoma (SCC), FC101 was well-tolerated and demonstrated the ability to reduce tumor size.[1][2]

Animal ModelCancer TypeDosageTumor Size ReductionReference
Mouse XenograftSkin Squamous Cell Carcinoma (SCC)8 mg/kg/day30%[1][2]

Comparative Analysis with Alternative Therapeutics

While direct head-to-head comparative studies are limited, we can objectively assess FC101's performance by comparing its efficacy data with that of established anti-cancer agents in similar models.

Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent. While FC101's IC50 values are generally in the nanomolar to low micromolar range, doxorubicin's IC50 can vary significantly depending on the cell line but is often in a similar range. A key advantage of FC101 is its demonstrated efficacy against doxorubicin-resistant MCF-7 cells, highlighting its potential in treating resistant tumors.[1]

Comparison with mTOR Inhibitors (Everolimus/Rapamycin)

FC101's inhibition of the mTOR pathway invites comparison with rapalogs like everolimus and rapamycin. While both FC101 and rapalogs inhibit mTORC1 signaling, their mechanisms may differ.[8][9] One study in triple-negative breast cancer (TNBC) cells showed that FC101 outperformed everolimus in single-agent cell proliferation and viability assays.[8][10] Furthermore, FC101 induced a sustained decrease in cell viability after drug washout, an effect not observed with everolimus.[8]

Visualizing the Molecular Mechanisms and Workflows

To better understand the complex processes involved in FC101's mechanism of action and its experimental validation, the following diagrams have been generated.

Fusarochromanone_Mechanism_of_Action cluster_FC101 This compound (FC101) cluster_Cellular_Effects Cellular Effects cluster_Downstream_Events Downstream Events cluster_Outcome Outcome FC101 FC101 ROS ↑ Reactive Oxygen Species (ROS) FC101->ROS mTOR ↓ mTOR Pathway FC101->mTOR MAPK ↑ p38-MAPK Pathway FC101->MAPK Casp8 ↑ Caspase-8 Activation FC101->Casp8 JNK ↑ JNK Pathway Activation ROS->JNK G1_arrest G1/G0 Cell Cycle Arrest mTOR->G1_arrest Proliferation ↓ Cell Proliferation MAPK->Proliferation Casp3 ↑ Caspase-3/PARP Cleavage Casp8->Casp3 Apoptosis Apoptosis JNK->Apoptosis G1_arrest->Proliferation Casp3->Apoptosis

Caption: this compound's multi-targeted mechanism of action.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation start_vitro Cancer Cell Lines treatment_vitro FC101 Treatment start_vitro->treatment_vitro mtt MTT Assay (Cell Viability/IC50) treatment_vitro->mtt western Western Blot (Caspase, mTOR, MAPK proteins) treatment_vitro->western flow Flow Cytometry (Cell Cycle Analysis) treatment_vitro->flow brdu BrdU Assay (Proliferation) treatment_vitro->brdu start_vivo Mouse Xenograft Model treatment_vivo FC101 Administration start_vivo->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement

Caption: Experimental workflow for validating FC101's anti-cancer activity.

Detailed Experimental Protocols

For the robust validation of FC101's mechanism of action, the following key experimental protocols are essential.

Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of FC101 (or control compounds) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-mTOR, p-p38 MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest treated and untreated cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

BrdU Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody followed by a fluorescently labeled secondary antibody.

  • Visualization: Visualize and quantify the proliferating cells using fluorescence microscopy or a microplate reader.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic. Its multifaceted mechanism of action, targeting key cancer-related pathways and its efficacy in both in vitro and in vivo models, underscores its promise. The comparative analysis suggests that FC101 may offer advantages over existing therapies, particularly in the context of drug-resistant cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its place in the oncology armamentarium.

References

How does Fusarochromanone's cytotoxicity compare to known mycotoxins?

Author: BenchChem Technical Support Team. Date: November 2025

Fusarochromanone (FC101), a mycotoxin produced by species of the Fusarium fungus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning it as a compound of interest for researchers in oncology and drug development.[1] This guide provides a comparative analysis of the cytotoxicity of this compound against other well-known mycotoxins, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxicity of this compound and other prominent mycotoxins across various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay types.

Table 1: Cytotoxicity of this compound (FC101)

Cell LineCancer TypeIC50Exposure TimeAssay
Human MelanomaMelanoma< 10 nMNot SpecifiedNot Specified
Small Cell Lung CarcinomaLung Cancer< 10 nMNot SpecifiedNot Specified
Colon AdenocarcinomaColon Cancer< 10 nMNot SpecifiedNot Specified
HaCat (pre-malignant)Skin10 nM - 2.5 µMNot SpecifiedNot Specified
P9-WT (malignant)Skin10 nM - 2.5 µMNot SpecifiedNot Specified
MCF-7Breast Cancer10 nM - 2.5 µMNot SpecifiedNot Specified
MDA-231Breast Cancer10 nM - 2.5 µMNot SpecifiedNot Specified
SV-HUC (premalignant)Bladder Cancer10 nM - 2.5 µMNot SpecifiedNot Specified
UM-UC14Bladder Cancer10 nM - 2.5 µMNot SpecifiedNot Specified
PC3Prostate Cancer10 nM - 2.5 µMNot SpecifiedNot Specified
COS7KidneyConcentration-dependent decrease in viability24 hOne Solution Reagent
HEK293KidneyConcentration-dependent decrease in viability24 hOne Solution Reagent

Table 2: Cytotoxicity of Common Mycotoxins

MycotoxinCell LineCancer TypeIC50Exposure TimeAssay
Aflatoxin B1 (AFB1)NCM460Colon8.10 ± 1.44 µM48 hNot Specified
Aflatoxin B1 (AFB1)HepG2Liver Cancer38.8 µM48 hMTT
Aflatoxin M1 (AFM1)NCM460Colon10.47 ± 2.40 µM48 hNot Specified
Aflatoxin M1 (AFM1)HepG2Liver Cancer9 µM48 hSRB
Deoxynivalenol (DON)HepG2Liver Cancer10.15 ± 0.41 μM24 hNot Specified
Deoxynivalenol (DON)HepG2Liver Cancer~0.76 µM48 hNot Specified
Fumonisin B1 (FB1)SNOEsophageal Cancer> 34.64 µMNot SpecifiedMTT
Ochratoxin A (OTA)HepG2Liver Cancer1.86 µM - >200 µM24, 48, 72 hMTT, CCK-8
T-2 ToxinHepG2Liver Cancer60 nM24 hMTT
T-2 ToxinB16MelanomaLower than HeLaNot SpecifiedNot Specified
T-2 ToxinK562Myelogenous LeukemiaNot SpecifiedNot SpecifiedNot Specified
T-2 ToxinHeLaCervical CancerHigher than B1620, 44, 72 hNot Specified
Zearalenone (ZEA)HepG2Liver Cancer40 µM (23% viability decrease)Not SpecifiedNot Specified
Zearalenone (ZEA)RAW264.7Macrophage80 µMNot SpecifiedNot Specified
Zearalenone (α-ZEL)SH-SY5YNeuroblastoma14.0 ± 1.8 µM72 hMTT
Zearalenone (β-ZEL)SH-SY5YNeuroblastoma7.5 ± 1.2 µM72 hMTT

Experimental Protocols

The data presented in this guide are derived from various in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Neutral Red Uptake assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the cells with various concentrations of the mycotoxin. Include untreated control wells.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., HCl) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] The reference wavelength should be more than 650 nm.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the mycotoxin concentration.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight to achieve at least 50% confluency.[5]

  • Compound Treatment: Expose cells to varying concentrations of the test mycotoxin for a defined period (e.g., 24, 48, or 72 hours).

  • Dye Incubation: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 1-2 hours.[5]

  • Washing: Discard the neutral red solution and rinse the cells with DPBS to remove excess dye.[5]

  • Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from the cells.[5]

  • Absorbance Measurement: Shake the plate for at least 10 minutes and measure the optical density at 540 nm using a microplate spectrophotometer.[5]

  • Data Analysis: The percentage of viable cells is determined by comparing the absorbance of treated cells to that of control cells. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflow

This compound-Induced Cytotoxicity Pathway

This compound has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling cascade.[6][7] This leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5), ultimately resulting in cell death.[6][7] Additionally, FC101 has been found to modulate the mTOR and MAPK signaling pathways, both of which are critical regulators of cell proliferation and growth.[1]

Fusarochromanone_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces mTOR_MAPK mTOR & MAPK Pathways FC101->mTOR_MAPK modulates PP2A_PP5 PP2A & PP5 ROS->PP2A_PP5 inhibits JNK_Pathway JNK Pathway PP2A_PP5->JNK_Pathway activates (by removing inhibition) Cell_Death Cell Death JNK_Pathway->Cell_Death leads to Proliferation_Growth Cell Proliferation & Growth mTOR_MAPK->Proliferation_Growth regulates Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Plating 2. Cell Plating (96-well plate) Cell_Culture->Plating Mycotoxin_Treatment 3. Mycotoxin Exposure (Varying Concentrations) Plating->Mycotoxin_Treatment Incubation 4. Incubation (e.g., 24, 48, 72h) Mycotoxin_Treatment->Incubation Reagent_Addition 5. Add Assay Reagent (e.g., MTT, Neutral Red) Incubation->Reagent_Addition Incubation_Assay 6. Incubation Reagent_Addition->Incubation_Assay Solubilization 7. Solubilization/Destaining Incubation_Assay->Solubilization Absorbance_Reading 8. Read Absorbance (Spectrophotometer) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability & IC50 Value Absorbance_Reading->Data_Analysis

References

Unraveling the Double-Edged Sword: Validating the Role of ROS in Fusarochromanone-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fusarochromanone (FC), a mycotoxin produced by Fusarium species, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer activities.[1][2][3] A growing body of evidence points to the critical involvement of Reactive Oxygen Species (ROS) in mediating FC-induced cell death. This guide provides an objective comparison of the experimental data validating the role of ROS in this process, alongside alternative mechanisms, and offers detailed experimental protocols for key assays.

The Central Role of ROS: A Cascade of Cellular Events

Recent studies have elucidated a primary mechanism by which FC induces cytotoxicity, placing ROS at the helm of a signaling cascade that culminates in apoptosis.[4][5][6] Treatment of various cell lines with FC leads to a dose-dependent increase in intracellular ROS levels, which directly correlates with a decrease in cell viability.[4] This oxidative stress, in turn, triggers a series of downstream events, most notably the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[4][5][7]

The pivotal role of ROS in this pathway has been experimentally validated through the use of antioxidants. Pre-treatment of cells with the ROS scavenger N-acetyl-L-cysteine (NAC) has been shown to effectively suppress FC-induced JNK activation and subsequent cell death, providing strong evidence for a causal link.[4][5]

Further investigation has revealed that FC-induced ROS leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[4][5][6] These phosphatases normally act to suppress the JNK pathway; their inhibition by ROS, therefore, removes this brake and allows for sustained JNK activation and the initiation of the apoptotic program.

Beyond ROS: Alternative and Complementary Mechanisms

While the ROS-JNK axis appears to be a central mechanism, FC's cytotoxic effects are multifaceted. Research indicates that FC can also induce cell death through other pathways, which may act in concert with or independently of ROS production.

FC has been shown to trigger apoptosis through both caspase-dependent and caspase-independent mechanisms.[8][9] This is evidenced by the cleavage of caspase-3 and PARP, as well as the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[8][10] Furthermore, FC can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL, and upregulating pro-apoptotic members like BAD.[8][10]

In addition to its pro-apoptotic effects, FC has been observed to inhibit the mTOR and MAPK signaling pathways, both of which are crucial for cell proliferation and survival.[1][11] This suggests that FC's anti-cancer potential stems from a multi-pronged attack on key cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell viability and ROS production.

Cell LineFC Concentration (µM)Incubation Time (h)% Decrease in Cell Viability (approx.)Reference
COS752450[4]
HEK29352445[4]
HaCat2.57250[1]
P9-WT2.57250[1]
MDA-MB-231124Not specified, but apoptosis induced[1]
Cell LineFC Concentration (µM)Incubation Time (h)Fold Increase in ROS Levels (approx.)Reference
COS75242.5[4]
HEK2935242.2[4]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions involved in FC-induced cell death, the following diagrams have been generated using Graphviz.

FC_ROS_JNK_Pathway FC This compound (FC) ROS ↑ Reactive Oxygen Species (ROS) FC->ROS PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 JNK_Activation ↑ JNK Activation PP2A_PP5->JNK_Activation Apoptosis Cell Death (Apoptosis) JNK_Activation->Apoptosis NAC N-acetyl-L-cysteine (NAC) NAC->ROS

Caption: Signaling pathway of this compound-induced cell death via ROS and JNK activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells FC_Treatment Treat with this compound (FC) ± Antioxidant (NAC) Cell_Seeding->FC_Treatment ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) FC_Treatment->ROS_Measurement Cell_Viability Cell Viability Assay (e.g., MTT, SRB) FC_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) FC_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-JNK, Caspase-3, etc.) FC_Treatment->Western_Blot

Caption: General experimental workflow for validating the role of ROS in FC-induced cell death.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (FC) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Intracellular ROS (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 6-well plate or a black-walled 96-well plate.

    • Treat cells with FC for the specified duration. For antioxidant experiments, pre-treat with N-acetyl-L-cysteine (NAC) for 1-2 hours before adding FC.

    • Wash the cells with serum-free medium.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

3. Western Blot Analysis for Signaling Proteins

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • After treatment with FC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved caspase-3, PP2A, PP5, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with FC as described previously.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour. The population of cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Fusarochromanone: A Comparative Analysis of its Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, is emerging as a potent anti-cancer agent with a notable selectivity for malignant cells over their normal counterparts.[1][2] This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of FC101's differential effects, its mechanism of action, and the experimental protocols utilized in its evaluation.

Data Presentation: Comparative Cytotoxicity

This compound exhibits significant growth inhibitory effects across a wide range of human cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][3][4][5][6] In contrast, studies on normal cell lines indicate a considerably lower cytotoxicity, highlighting the compound's therapeutic potential.[7][8]

Cell LineCell TypeCancer TypeIC50 / EC50 (µM)Reference
Cancer Cell Lines
UM-UC14Malignant BladderBladder Cancer< 0.1[1]
Human MelanomaMalignant SkinMelanoma< 0.01[1]
Small Cell Lung CarcinomaMalignant LungLung Cancer< 0.01[1]
Colon AdenocarcinomaMalignant ColonColon Cancer< 0.01[1]
MDA-MB-231Malignant BreastBreast Cancer~1.0[1]
P9-WTMalignant SkinSkin Cancer~2.5[1]
PC3Malignant ProstateProstate Cancer~2.5[1]
HCT-116Colorectal CarcinomaColorectal Cancer0.170[9][10]
U2OSOsteosarcomaBone Cancer0.232[9][10]
A172GlioblastomaBrain Cancer~1.0[9]
U251GlioblastomaBrain Cancer~1.0[9]
Pre-Malignant Cell Lines
HaCatPre-malignant Skin-~2.5[1]
SV-HUCPre-malignant Bladder-~2.5[1]
Normal/Non-Cancerous Cell Lines
hTERT RPE-1Retinal Pigmented Epithelial-0.058[9][10]
Normal MelanocytesMelanocytes-100-200 nmol/l (0.1-0.2 µM)[8]
Normal Cardiac FibroblastsFibroblasts-Higher than B-16 melanoma and MCF7[11]
COS7Kidney Fibroblast (SV40 transformed)-Induces cell death[9][12][13][14][15][16]
HEK293Embryonic Kidney (transformed)-Induces cell death[9][12][13][14][15][16]

Note: The data for COS7 and HEK293 cells indicates that FC101 induces cell death, but specific IC50 values for cytotoxicity were not consistently reported in the context of a direct comparison with cancer cells in the provided search results. These cell lines, while often used as models in cancer research, are transformed and may not fully represent a "normal" phenotype. One study reported high cytotoxicity of a this compound derivative (TDP-1) against the non-cancerous hTERT RPE-1 cell line.[9][10]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's selective anti-cancer activity is attributed to its ability to modulate multiple key cellular pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][6][9]

Induction of Apoptosis

FC101 induces programmed cell death in cancer cells primarily through the extrinsic apoptotic pathway.[1][2] This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4] Notably, FC101 does not appear to affect the expression of key proteins in the intrinsic apoptotic pathway, such as Bcl-2 family members (Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, BAX).[1][2][4] In some cell lines, FC101 has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, Bcl-xL, and survivin, while increasing the expression of the pro-apoptotic protein BAD.[12]

Cell Cycle Arrest

Treatment with FC101 leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle.[2][3][12][13][14][15] This is achieved by modulating the expression of key cell cycle regulatory proteins. FC101 has been observed to downregulate the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A, while upregulating the expression of CDK inhibitors p21Cip1 and p27Kip1.[12][13][14] This cascade of events leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical step in enforcing the G1 checkpoint.[12][13][14]

Signaling Pathway Modulation

FC101's anti-cancer effects are mediated through the modulation of at least two critical signaling pathways:

  • MAPK Pathway: FC101 induces the phosphorylation of p38 MAPK in a concentration-dependent manner, suggesting that activation of the p38 MAPK signaling pathway contributes to its cancer cell-killing effects.[2] It also appears to activate the JNK pathway through the induction of reactive oxygen species (ROS).[4][10]

  • mTOR Pathway: FC101 is believed to inhibit the mTOR signaling pathway, a central regulator of cell proliferation and growth.[1][2] This is supported by the observation that FC101 arrests cells in the G1/G0 phase, a known consequence of mTOR inhibition.[2]

Anti-Angiogenic Effects

Beyond its direct effects on cancer cells, FC101 is a potent inhibitor of angiogenesis.[1][3][6] It has been shown to inhibit the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][3] This dual action of directly targeting tumor cells and their blood supply makes FC101 a particularly promising anti-cancer agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.[2]

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., caspases, PARP, cyclins, CDKs, p-p38, etc.) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Use a loading control (e.g., β-actin or β-tubulin) to ensure equal protein loading.[2][12]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Fusarochromanone_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest (G1/G0) cluster_mapk_mtor MAPK and mTOR Pathways FC101 This compound Casp8 Caspase-8 activation FC101->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis FC101_cc This compound CyclinD1 Cyclin D1 / CDK4/6 Cdc25A (Downregulation) FC101_cc->CyclinD1 p21_p27 p21 / p27 (Upregulation) FC101_cc->p21_p27 pRb Rb Hypophosphorylation CyclinD1->pRb p21_p27->pRb G1_Arrest G1/G0 Arrest pRb->G1_Arrest FC101_mapk This compound p38 p38 MAPK (Activation) FC101_mapk->p38 mTOR mTOR Pathway (Inhibition) FC101_mapk->mTOR CellDeath Cell Death p38->CellDeath Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation

This compound's multi-target mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (Cancer vs. Normal) treatment This compound Treatment (Dose- and Time-response) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Analysis (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Mechanism of Action (Western Blot) treatment->western_blot data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Selective Anti-Cancer Effect data_analysis->conclusion

General experimental workflow for evaluating this compound.

References

A Comparative Guide to Confirming G1 Phase Cell Cycle Arrest Induced by Fusarochromanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fusarochromanone (FC), a mycotoxin produced by the fungus Fusarium equiseti, with other well-established compounds known to induce G1 phase cell cycle arrest.[1][2] The objective is to offer a detailed framework for researchers to confirm and evaluate the efficacy of FC in halting cell cycle progression at the G1 phase. This guide includes comparative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Comparative Analysis of G1 Phase Arresting Agents

This compound induces G1 cell cycle arrest by modulating the expression of key regulatory proteins.[1][2] Specifically, FC treatment leads to the downregulation of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6, and the upregulation of the CDK inhibitors p21Cip1 and p27Kip1.[1][2] This cascade of events results in the hypophosphorylation of the retinoblastoma protein (Rb), a critical step in preventing the transition from the G1 to the S phase of the cell cycle.[1][2]

For a comprehensive evaluation, we compare this compound with three other compounds known for their G1 arrest capabilities: Palbociclib, Ribociclib, and Lovastatin.

CompoundTarget/Mechanism of ActionKey Molecular Effects
This compound Downregulation of Cyclin D1, CDK4, CDK6; Upregulation of p21Cip1, p27Kip1Hypophosphorylation of Rb protein, preventing G1/S transition.[1][2]
Palbociclib Selective inhibitor of CDK4 and CDK6.Prevents DNA synthesis by prohibiting progression from the G1 to the S phase of the cell cycle through the inhibition of Rb phosphorylation.[3]
Ribociclib Selective inhibitor of CDK4 and CDK6.Binds to the ATP-binding sites of CDK4 and CDK6, preventing the phosphorylation of the Rb protein and leading to G1 phase arrest.[4]
Lovastatin HMG-CoA reductase inhibitor; also inhibits the proteasome.Accumulation of p21 and p27, leading to G1 arrest. The pro-drug, β-lactone form of lovastatin inhibits the proteasome degradation of these cyclin-dependent kinase inhibitors.[2][5]

Experimental Protocols

To empirically validate the G1 phase cell cycle arrest induced by this compound and compare its efficacy with other agents, the following key experiments are essential.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the quantitative analysis of cell cycle distribution.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Staining: Add 400 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[1][6][7]

Western Blotting for Key Cell Cycle Proteins

This protocol is for detecting the expression levels of proteins involved in the G1/S transition.

Materials:

  • RIPA Lysis Buffer

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-p27, anti-Rb, anti-phospho-Rb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound-Induced G1 Arrest

The following diagram illustrates the molecular mechanism by which this compound induces G1 phase cell cycle arrest.

Fusarochromanone_G1_Arrest_Pathway FC This compound CyclinD1 Cyclin D1 FC->CyclinD1 CDK4_6 CDK4/CDK6 FC->CDK4_6 p21 p21Cip1 FC->p21 p27 p27Kip1 FC->p27 CyclinD1->CDK4_6 pRb p-Rb (Phosphorylated) CDK4_6->pRb Phosphorylation p21->CDK4_6 p27->CDK4_6 Rb Rb E2F E2F pRb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Confirming G1 Arrest

This diagram outlines the key steps to experimentally confirm G1 phase cell cycle arrest.

G1_Arrest_Workflow start Start: Treat Cells with This compound harvest Harvest Cells at Different Time Points start->harvest split harvest->split flow Flow Cytometry (Propidium Iodide Staining) split->flow western Western Blotting split->western analyze_flow Analyze Cell Cycle Distribution (% of cells in G1) flow->analyze_flow analyze_western Analyze Protein Expression (Cyclin D1, CDK4/6, p21, p27, p-Rb) western->analyze_western conclusion Conclusion: Confirm G1 Arrest and Elucidate Mechanism analyze_flow->conclusion analyze_western->conclusion

Caption: Experimental workflow for G1 arrest confirmation.

References

A comparative review of Fusarochromanone's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of a Novel Mycotoxin's Therapeutic Potential

Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, is emerging as a promising candidate in the landscape of cancer therapeutics.[1] Exhibiting potent anti-angiogenic and direct anti-cancer activities, FC101 warrants a close examination of its therapeutic potential, especially when compared to existing treatment modalities. This guide provides a comprehensive comparison of this compound with other anti-cancer agents, supported by experimental data, for researchers, scientists, and drug development professionals.

Potent In Vitro Anti-Cancer Activity

This compound has demonstrated significant growth inhibitory effects across a range of cancer cell lines, with IC50 values extending into the nanomolar range.[1] Its efficacy against various cancer types, including skin, breast, bladder, and prostate cancer, highlights its broad-spectrum potential.[1] The UM-UC14 malignant bladder cancer cell line has shown particular sensitivity to FC101.[1]

Cell LineCancer TypeIC50
HaCatPre-malignant skin10nM - 2.5 µM
P9-WTMalignant skin10nM - 2.5 µM
MCF-7Low malignant breast10nM - 2.5 µM
MDA-231Malignant breast10nM - 2.5 µM
SV-HUCPre-malignant bladder10nM - 2.5 µM
UM-UC14Malignant bladder10nM - 2.5 µM
PC3Malignant prostate10nM - 2.5 µM

Table 1: In Vitro Growth Inhibitory Effects of this compound (FC101) on Various Cancer Cell Lines. Data compiled from multiple studies.[1]

Mechanisms of Action: A Multi-pronged Attack

This compound's anti-cancer activity is attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1 phase.[2][3] This is achieved through a complex interplay of signaling pathways, including the MAPK, mTOR, and JNK pathways.[4]

Apoptosis Induction

FC101 promotes apoptosis through both caspase-dependent and -independent mechanisms.[2][3] In the caspase-dependent pathway, it downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and survivin, while upregulating the pro-apoptotic protein BAD.[2][3] This leads to the activation of caspase-3 and subsequent cleavage of PARP, a key event in apoptosis.[2] Evidence also points to the activation of the extrinsic apoptosis pathway via caspase-8 activation.

FC101 This compound (FC101) Bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1, survivin) FC101->Bcl2_family Inhibits BAD Pro-apoptotic Protein (BAD) FC101->BAD Induces Caspase8 Caspase-8 FC101->Caspase8 Activates Caspase3 Caspase-3 Bcl2_family->Caspase3 Inhibits BAD->Caspase3 Activates Caspase8->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Induces Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 1: this compound's Pro-Apoptotic Signaling Pathway.

Cell Cycle Arrest

FC101 induces G1 cell cycle arrest by modulating the expression of key regulatory proteins.[2][3] It downregulates cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A, while upregulating the CDK inhibitors p21Cip1 and p27Kip1.[2][3] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical step in halting cell cycle progression.[2][3]

FC101 This compound (FC101) CyclinD1_CDK46 Cyclin D1 / CDK4/6 FC101->CyclinD1_CDK46 Inhibits Cdc25A Cdc25A FC101->Cdc25A Inhibits p21_p27 CDK Inhibitors (p21, p27) FC101->p21_p27 Upregulates Rb Rb Phosphorylation CyclinD1_CDK46->Rb Cdc25A->CyclinD1_CDK46 Activates p21_p27->CyclinD1_CDK46 Inhibits G1_S_transition G1 to S Phase Transition Rb->G1_S_transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_transition->Cell_Cycle_Arrest Inhibited by lack of Rb-P

Figure 2: this compound-Induced G1 Cell Cycle Arrest.

Potent Anti-Angiogenic Activity

A key advantage of this compound is its potent anti-angiogenic activity, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[1] At nanomolar concentrations, FC101 inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells.[1] This dual action of directly targeting cancer cells and their blood supply makes FC101 a particularly attractive therapeutic candidate.[1]

In Vivo Efficacy and Toxicity

In a mouse xenograft model of skin squamous cell carcinoma (SCC), this compound was well-tolerated and non-toxic at a dose of 8 mg/kg/day, achieving a 30% reduction in tumor size.[1] This demonstrates its potential for in vivo efficacy with a favorable safety profile.

Comparative Landscape: this compound vs. Alternatives

This compound's mechanism of action places it in the company of several classes of established and emerging cancer therapies.

Therapeutic ClassExamplesMechanism of ActionComparison with this compound
Standard Chemotherapy (for SCC) Cisplatin, Carboplatin, 5-Fluorouracil (5-FU), Paclitaxel[5]DNA damage, inhibition of DNA synthesis, microtubule stabilization[5]FC101 offers a more targeted approach by modulating specific signaling pathways, potentially leading to fewer off-target effects and lower toxicity compared to traditional cytotoxic agents.
mTOR Inhibitors Everolimus, TemsirolimusInhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.FC101 also modulates the mTOR pathway, suggesting a similar mechanism of action. However, FC101's broader impact on MAPK and JNK pathways may offer a more comprehensive anti-cancer effect and potentially overcome resistance mechanisms to single-pathway inhibitors.
MAPK/MEK Inhibitors Dabrafenib, Trametinib[6]Target key kinases in the MAPK/ERK signaling pathway, which is frequently mutated in cancer.[6]FC101's influence on the MAPK pathway is a key component of its activity. A direct comparison of potency and specificity with dedicated MAPK inhibitors would be crucial for future development.
JNK Inhibitors SP600125 (research), CC-401[7][8]Inhibit the JNK signaling pathway, which can have both pro- and anti-apoptotic roles depending on the context.[7]FC101 activates the JNK pathway, which in the context of its other effects, appears to contribute to apoptosis. This contrasts with JNK inhibitors, highlighting the complex and context-dependent role of this pathway.
Anti-Angiogenic Agents Bevacizumab (Anti-VEGF)[9]Inhibit the formation of new blood vessels.[9]FC101's anti-angiogenic properties are a significant advantage. Unlike agents that solely target angiogenesis, FC101 also has direct cytotoxic effects on cancer cells, offering a dual therapeutic strategy.[1]

Table 2: Comparative Overview of this compound and Alternative Cancer Therapies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Start Seed cells in 96-well plates Treat Treat with varying concentrations of FC101 Start->Treat Incubate1 Incubate for defined time periods Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 2 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Figure 3: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound.

  • After a specific incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Start Treat cells with FC101 Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 4: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

  • Cells are treated with this compound for a specified duration.

  • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer.

  • Annexin V conjugated to a fluorescent dye (like FITC) and propidium iodide (PI) are added to the cell suspension.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

  • After a brief incubation period, the stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Conclusion: A Promising Future for this compound

This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to simultaneously inhibit cancer cell proliferation, induce apoptosis, and block angiogenesis through the modulation of multiple key signaling pathways offers a significant advantage over therapies with a single mode of action.[1] The in vivo data, demonstrating efficacy with low toxicity, further strengthens its candidacy for clinical development.[1]

Future research should focus on head-to-head comparative studies with existing targeted therapies to delineate its relative potency and spectrum of activity. Elucidating the precise molecular targets of FC101 will be critical for rational drug design and the development of more potent and selective analogs. As our understanding of this unique mycotoxin deepens, this compound may well carve out a significant niche in the armamentarium of cancer treatments.

References

Safety Operating Guide

Proper Disposal of Fusarochromanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fusarochromanone is critical to ensure personnel safety and environmental protection. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1] Adherence to institutional and regulatory guidelines is paramount.

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Hazard StatementGHS ClassificationPrecautionary Code
Harmful if swallowed.Acute toxicity, Oral (Category 4)H302
Very toxic to aquatic life with long lasting effects.Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)H410
Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).[1]

  • Body Protection: Impervious clothing or a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1]

Step 2: Waste Segregation and Containment

Proper segregation is the foundation of safe chemical waste disposal.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (gloves, wipes), and lab consumables (e.g., weighing paper, pipette tips).

    • Liquid Waste: Solutions containing this compound, and solvents used for rinsing contaminated glassware. Note that this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Use Designated Containers:

    • Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the waste type (e.g., a high-density polyethylene container for liquids).

    • Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Contents: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all constituents of the waste, including solvents and their approximate concentrations.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep it away from drains, water courses, and direct sunlight.[1]

Step 4: Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Contact EH&S: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Follow Regulations: The disposal must be conducted at an approved and licensed waste disposal plant in accordance with all local, state, and federal regulations.[1]

Emergency Protocol: Spill Management

In the event of a spill, immediate and proper cleanup is necessary to prevent environmental release and personnel exposure.

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Contain Spill: Prevent the spill from spreading or entering any drains or water courses.[1]

  • Absorb and Clean:

    • For solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[1]

    • For powders, carefully sweep or vacuum the material. Avoid creating dust.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[1]

  • Dispose of Cleanup Materials: Collect all contaminated cleanup materials (absorbents, wipes, PPE) and place them in the designated hazardous waste container for this compound.[1]

Experimental Workflow: this compound Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste from a laboratory setting.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify & Segregate Waste (Solid vs. Liquid) ppe->classify contain_solid Contain Solid Waste (e.g., contaminated wipes, powder) classify->contain_solid Solid contain_liquid Contain Liquid Waste (e.g., solutions, rinsates) classify->contain_liquid Liquid label_waste Step 3: Label Container ('Hazardous Waste', 'this compound') contain_solid->label_waste contain_liquid->label_waste store_waste Step 4: Store Securely (Designated Satellite Area) label_waste->store_waste disposal Step 5: Arrange Disposal (Contact EH&S for pickup) store_waste->disposal end End: Disposal at Approved Facility disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fusarochromanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fusarochromanone. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a mycotoxin with potent anti-angiogenic and anti-cancer properties, making it a valuable compound in research.[1][2] However, its cytotoxic nature necessitates careful handling and disposal. This guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₄--INVALID-LINK--
Molecular Weight 292.33 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 132 - 134 °C--INVALID-LINK--
Storage Temperature Powder: -20°C; In solvent: -80°C--INVALID-LINK--[3]

Hazard Identification and Toxicity

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] While no official occupational exposure limits have been established, its cytotoxic and anti-proliferative effects underscore the need for stringent safety measures.[4][5]

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)--INVALID-LINK--[3]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)--INVALID-LINK--[3]

In Vitro Toxicity Data:

Cell LineIC₅₀ / EC₅₀Source
Various Human Cancer Cell LinesIC₅₀ ranging from 10nM - 2.5 μM--INVALID-LINK--[2][6]
RPE-1EC₅₀ of 0.058 µM--INVALID-LINK--[7]
HCT-116EC₅₀ of 0.170 µM--INVALID-LINK--[7]
U2OSEC₅₀ of 0.232 µM--INVALID-LINK--[7]

Operational Plan: Safe Handling of this compound

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Solid this compound don_ppe->weigh 2. Protect dissolve Dissolve in Solvent weigh->dissolve 3. Prepare experiment Perform Experiment dissolve->experiment 4. Execute decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces 5. Clean decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment 6. Sanitize dispose_waste Dispose of Waste decontaminate_equipment->dispose_waste 7. Dispose doff_ppe Doff PPE dispose_waste->doff_ppe 8. Finalize

Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Nitrile gloves offer good resistance to a variety of chemicals.[8][9] Double-gloving provides an additional layer of protection against potential tears or permeation.
Eye Protection Chemical safety goggles with side shields. Protects eyes from splashes of solutions or contact with airborne powder.[3]
Body Protection Impervious, long-sleeved laboratory coat. Prevents skin contact with the compound.[3]
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator. Required when handling the powdered form of this compound to prevent inhalation.[3][7]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound for in vitro experiments.

  • Preparation of Work Area:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as specified in the table above.

  • Weighing and Dissolving:

    • Tare a microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of powdered this compound into the tube.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Vortex briefly to dissolve the compound completely.

  • Storage:

    • Clearly label the stock solution with the compound name, concentration, date, and your initials.

    • Store the stock solution at -80°C for long-term stability.[3]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated gloves, paper towels, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a labeled, leak-proof hazardous waste container.

  • Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container.

Decontamination and Disposal Procedure:

  • Decontaminate Surfaces and Equipment:

    • Wipe down all work surfaces and equipment with a 70% ethanol solution.[3]

  • Chemical Inactivation of Liquid Waste (Adapted from Aflatoxin Decontamination Protocols):

    • Caution: This procedure should be performed in a chemical fume hood.

    • For aqueous solutions, add sodium hypochlorite solution to a final concentration of at least 1.3% and let it stand for a minimum of 2 hours.[4]

    • For solutions in organic solvents, the solvent should first be evaporated in a fume hood. The residue can then be dissolved in a small amount of methanol before adding the hypochlorite solution.[4]

    • After inactivation, neutralize the solution and dispose of it in accordance with your institution's hazardous waste guidelines.

  • Final Disposal:

    • All collected hazardous waste (solid, inactivated liquid, and sharps) must be disposed of through your institution's approved hazardous waste management program.[3]

By adhering to these safety protocols, researchers can safely harness the scientific potential of this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusarochromanone
Reactant of Route 2
Fusarochromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.